2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-9-4-3-6(8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKALDLHVKUPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Physicochemical Properties of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Physicochemical Properties
This compound is a pyrazole derivative with the chemical formula C₇H₁₀N₂O₂.[1] It exists as a powder at room temperature and is recommended to be stored at either room temperature or between 2-8°C.[1] While extensive experimental data on its specific physicochemical properties are not widely published, the following table summarizes the available information and predicted values for closely related analogs.
| Property | Value | Source |
| CAS Number | 1172566-04-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Powder | [1] |
| Predicted logP | 0.83852 (for 2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid) | |
| Storage Conditions | Room Temperature or 2-8°C | [1] |
Note: The logP value is a prediction for a structurally similar compound and should be used as an estimation. Experimental determination is recommended for precise applications.
Synthesis and Experimental Protocols
A plausible synthetic route can be adapted from the known synthesis of 2-(1-pyrazolyl)-acetic acid.[2] This would likely involve the initial formation of the 1-ethyl-1H-pyrazole ring, followed by the introduction of the acetic acid moiety. The Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine, is a common method for forming the pyrazole ring.[3]
A potential experimental workflow for the synthesis is outlined below:
References
2-(1-ethyl-1H-pyrazol-3-yl)acetic acid CAS number and molecular structure
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, structural information, potential synthetic routes, and the broader biological context of pyrazole-containing molecules.
Compound Identification and Properties
This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] It serves primarily as a versatile building block or intermediate in the synthesis of more complex molecules, particularly for pharmaceutical research.[1]
Table 1: Chemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1172566-04-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCN1C=CC(=N1)CC(=O)O | [1][2] |
| Appearance | Powder | [1] |
| Storage Conditions | Room Temperature or 2-8°C |[1] |
Molecular Structure
The structure features a pyrazole ring N-substituted with an ethyl group and a carboxymethyl group at the C3 position.
Safety and Handling
This compound is associated with several hazard statements, requiring appropriate safety precautions during handling.
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Reference |
|---|---|---|---|
| Hazard | H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] | |
| H319 | Causes serious eye irritation | [1] | |
| H335 | May cause respiratory irritation | [1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[1] |
Synthesis and Experimental Protocols
A plausible synthetic pathway could start from an ethyl-substituted hydrazine and a suitable 4-carbon keto-ester, followed by saponification. An alternative, described for a related compound, involves the direct alkylation of the pyrazole ring followed by ester hydrolysis.
Generalized Experimental Protocol (Adapted from related syntheses)
The following protocol is a representative example for the synthesis of a pyrazole acetic acid derivative and can be adapted for the target molecule. This specific example details the synthesis of 2-(1-pyrazolyl)-acetic acid.[3]
-
Formation of Pyrazole Anion: 50 g of pyrazole is dissolved in 250 ml of absolute tetrahydrofuran (THF). This solution is added dropwise over 30 minutes to a stirred suspension of 38.7 g of sodium hydride in 100 ml of absolute THF under a nitrogen atmosphere, maintaining the temperature between 20-30°C. The mixture is stirred for an additional 3 hours at 40°C.
-
Alkylation: The reaction mixture is cooled to 5°C. A solution of 160.7 g of ethyl bromoacetate in 100 ml of absolute THF is added dropwise over 1 hour, keeping the temperature between 0-10°C. The mixture is then stirred overnight at room temperature.
-
Workup and Saponification: 150 ml of ethanol is added dropwise, and stirring continues for 1 hour. The suspension is concentrated by evaporation. A solution of 74 g of NaOH in 600 ml of 60% aqueous methanol is added to the residue, and the mixture is refluxed for 40 minutes.
-
Extraction and Purification: After cooling, the solution is washed twice with 200 ml of ether. The aqueous phase is acidified to approximately pH 2 with concentrated hydrochloric acid at 5°C. The product is then continuously extracted with methylene chloride for 24 hours. The organic extract is concentrated, and the crude product is recrystallized from an ether/tetrahydrofuran mixture to yield the final acid.[3]
Applications in Research and Drug Development
While specific biological data for this compound is limited in the public domain, the pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Derivatives of pyrazole are known to exhibit a wide array of biological activities.
-
Anti-inflammatory Activity: Many pyrazole derivatives have been investigated for their anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[4][5]
-
Antimicrobial Activity: Studies have demonstrated that various substituted pyrazoles show activity against a range of bacterial and fungal strains.[4][6]
-
Anticancer Properties: The pyrazole ring system is a core component of compounds investigated for their potential to inhibit cancer cell growth by targeting specific enzymes or signaling pathways.[4]
-
Neuroprotective Activity: Certain pyrazole compounds have been shown to exhibit neuroprotective effects in in-vitro models.[5]
The carboxylic acid functional group on the title compound makes it an ideal starting point for further chemical modification, such as amidation or esterification, to create libraries of new chemical entities for drug discovery screening.[4]
References
- 1. This compound (1172566-04-9) for sale [vulcanchem.com]
- 2. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. prepchem.com [prepchem.com]
- 4. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
The Rising Therapeutic Potential of Pyrazole Acetic Acid Derivatives: A Technical Overview
Abstract
Pyrazole acetic acid derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of novel pyrazole acetic acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols for crucial biological assays, and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding of this important class of compounds.
Introduction
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in the development of therapeutic agents.[1][2] Their derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][3][4] The incorporation of an acetic acid moiety can further enhance their biological activity and pharmacokinetic properties. This guide focuses on recent advancements in the study of novel pyrazole acetic acid derivatives, offering a detailed examination of their therapeutic potential.
Synthesis of Pyrazole Acetic Acid Derivatives
A common and efficient method for synthesizing pyrazole derivatives involves the cyclocondensation of β-dicarbonyl compounds with hydrazine derivatives.[3][5][6] Acetic acid is frequently employed as a catalyst or solvent in these reactions, promoting the formation of the pyrazole ring.[3][6][7] For instance, novel pyrazolyl-s-triazine derivatives have been synthesized in a one-pot procedure by reacting β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of 2-hydrazinyl-4,6-disubstituted-s-triazine in the presence of acetic acid.[3][8] Another approach involves the reaction of chalcones with hydrazine hydrate in glacial acetic acid to yield N-acetyl pyrazoline derivatives.[7]
Biological Activities and Quantitative Data
Novel pyrazole acetic acid derivatives have been extensively evaluated for various biological activities. The following sections summarize the key findings and present the quantitative data in a structured format.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of pyrazole derivatives. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Novel Pyrazole Acetic Acid Derivatives
| Compound | Cell Line | IC50 (nM) | Target/Pathway | Reference |
| 7d | MDA-MB-231 | 70.3 | EGFR | [3] |
| 7f | MDA-MB-231 | 59.24 | EGFR | [3] |
| Pyrazoline A | T47D | 26.51 µg/ml | EGFR | [7] |
| Pyrazoline A | HeLa | 31.19 µg/ml | EGFR | [7] |
| Pyrazoline A | MCF7 | 40.47 µg/ml | EGFR | [7] |
| 7c | MDA-MB-231 | 81.6 | EGFR | [3] |
IC50: Half-maximal inhibitory concentration.
A notable mechanism of anticancer action for some pyrazolyl-s-triazine derivatives is the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade.[3][8] Compounds 7d and 7f have demonstrated significant inhibitory activity against EGFR and downstream effectors PI3K, AKT, and mTOR.[3]
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[9][10]
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Assay | Inhibition (%) | Reference |
| 14b | Carrageenan-induced paw edema | 28.6 - 30.9 | [10] |
| 15b | Carrageenan-induced paw edema | 28.6 - 30.9 | [10] |
| 22 | Acetic acid-induced writhing | up to 84.5 | [10] |
| 138 | Acetic acid-induced writhing | 75.9 | [1] |
| 140 | Acetic acid-induced writhing | 84.5 | [1] |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been demonstrated against a range of bacterial and fungal strains.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 21a | S. aureus | 62.5 - 125 | [11] |
| 21a | B. subtilis | 62.5 - 125 | [11] |
| 21a | K. pneumoniae | 62.5 - 125 | [11] |
| 21a | E. coli | 62.5 - 125 | [11] |
| 21a | C. albicans | 2.9 - 7.8 | [11] |
| 21a | A. flavus | 2.9 - 7.8 | [11] |
| 5c | E. coli | 6.25 | [12] |
| 5c | K. pneumonia | 6.25 | [12] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of pyrazole acetic acid derivatives.
General Synthesis of Pyrazolyl-s-triazine Derivatives
A one-pot synthesis method involves the reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal.[3][8] This is followed by the addition of 2-hydrazinyl-4,6-disubstituted-s-triazine in either ethanol-acetic acid or neat acetic acid to produce the final pyrazole derivatives.[3][8]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) are seeded in 96-well plates and incubated.
-
Cells are treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely used model assesses the anti-inflammatory potential of compounds in rodents.[10]
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Animals (e.g., rats or mice) are divided into control and treatment groups.
-
The test compounds or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally.[14]
-
After a specific time, a phlogistic agent (e.g., carrageenan) is injected into the sub-plantar region of the hind paw.
-
The paw volume is measured at different time intervals using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This test evaluates the peripheral analgesic activity of compounds.[10]
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Animals (e.g., mice) are divided into control and treatment groups.
-
The test compounds or a reference drug are administered to the treatment groups.
-
After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).[14]
-
The number of writhes is counted for a specific duration.
-
The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups to the control group.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This method is used to determine the antimicrobial activity of the synthesized compounds.[11]
-
Agar plates are inoculated with a standardized suspension of the test microorganism.
-
Sterile paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each disc is measured to assess the antimicrobial activity.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Figure 1: General workflow for the synthesis and biological evaluation of novel pyrazole acetic acid derivatives.
Figure 2: Simplified EGFR/PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain pyrazole derivatives.
Conclusion
The research landscape for pyrazole acetic acid derivatives is vibrant and continues to expand. Their diverse biological activities, coupled with well-established synthetic routes, make them a highly attractive scaffold for the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers dedicated to advancing the field of medicinal chemistry. Future work should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, ultimately leading to the development of novel and effective drugs for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide outlines a comprehensive in vitro screening strategy for the compound 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid. As specific experimental data for this molecule is not publicly available, this document serves as a technical template, presenting methodologies and potential data based on the known biological activities of structurally related pyrazole derivatives.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole core, a structural motif present in numerous biologically active molecules.[1] Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4] This guide provides a detailed framework for the initial in vitro evaluation of this compound to elucidate its potential therapeutic value.
The screening cascade is designed to first assess the compound's general cytotoxicity, followed by a panel of specific assays targeting key cellular processes and enzymes commonly modulated by pyrazole-containing compounds.
Physicochemical Properties
A summary of the basic properties of the test compound is presented below.
| Property | Value |
| CAS Number | 1172566-04-9 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN1C=CC(=N1)CC(=O)O |
| Appearance | Powder |
Source:[1]
Proposed In Vitro Screening Cascade
The following diagram illustrates a logical workflow for the in vitro screening of this compound.
Caption: A proposed workflow for the in vitro screening of novel compounds.
Experimental Protocols
Cell Viability (MTT) Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2][5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay: COX-2 Inhibition
This assay evaluates the ability of the test compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Protocol:
-
Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit. Prepare the enzyme (human recombinant COX-2) and substrate (arachidonic acid) solutions as per the manufacturer's instructions.
-
Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., celecoxib).
-
Reaction Initiation: Add the COX-2 enzyme to the wells and incubate. Initiate the reaction by adding arachidonic acid.
-
Detection: After a specified incubation period, add a colorimetric substrate that reacts with the product of the COX-2 reaction (prostaglandin H2).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
Protocol:
-
Bacterial/Fungal Suspension Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The following tables present hypothetical data for the in vitro screening of this compound.
Table 1: Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | Tissue of Origin | This compound | Doxorubicin (Control) |
| MCF-7 | Breast Cancer | > 100 | 0.8 |
| DU145 | Prostate Cancer | > 100 | 1.2 |
| A549 | Lung Cancer | > 100 | 1.5 |
| HEK293 | Normal Kidney | > 100 | 5.0 |
Table 2: Enzyme Inhibition Data (IC₅₀ in µM)
| Enzyme Target | Therapeutic Area | This compound | Positive Control |
| COX-2 | Anti-inflammatory | 15.5 | Celecoxib (0.04) |
| α-Glucosidase | Antidiabetic | 45.2 | Acarbose (75.6)[4] |
| 15-Lipoxygenase | Anti-inflammatory | 25.8 | Quercetin |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Type | This compound | Ciprofloxacin (Control) |
| S. aureus | Gram-positive Bacteria | 64 | 1 |
| E. coli | Gram-negative Bacteria | > 128 | 0.5 |
| C. albicans | Fungi | > 128 | Fluconazole (2) |
Potential Signaling Pathway Involvement
Given the potential for COX-2 inhibition, this compound could modulate inflammatory signaling pathways. The diagram below illustrates the canonical NF-κB signaling pathway, which is a key regulator of inflammation and is often linked to COX-2 expression.
References
- 1. This compound (1172566-04-9) for sale [vulcanchem.com]
- 2. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Potential Therapeutic Targets of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of potential therapeutic targets for 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid based on the known biological activities of the broader class of pyrazole-containing compounds. Direct experimental evidence for the specific therapeutic targets of this compound is limited in publicly available scientific literature. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive guide for therapeutic use.
Introduction
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a number of FDA-approved drugs.[1] Derivatives of pyrazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The compound this compound, a derivative of pyrazole, is recognized as a versatile building block in the synthesis of more complex, biologically active molecules.[5] While specific biological data for this compound is scarce, its structural features suggest several potential therapeutic avenues worth exploring. This guide synthesizes the available information on related pyrazole derivatives to infer and discuss the potential therapeutic targets of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 1172566-04-9 | [5] |
| Molecular Formula | C₇H₁₀N₂O₂ | [5] |
| Molecular Weight | 154.17 g/mol | [5] |
| Appearance | Powder | [5] |
| Storage Conditions | Room Temperature or 2-8°C | [5] |
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally related pyrazole-containing compounds, the following therapeutic targets and signaling pathways are proposed as areas of investigation for this compound.
Inflammation and the Cyclooxygenase (COX) Pathway
A significant number of pyrazole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1]
Potential Mechanism: this compound, possessing a carboxylic acid moiety similar to non-steroidal anti-inflammatory drugs (NSAIDs), could potentially inhibit COX-1 and/or COX-2. Inhibition of these enzymes would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Proposed Signaling Pathway:
Figure 1: Potential inhibition of the COX pathway.
Cancer and the EGFR/PI3K/AKT/mTOR Signaling Pathway
Certain pyrazole derivatives have demonstrated antitumor activity by targeting key nodes in the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer.[3]
Potential Mechanism: The pyrazole nucleus could serve as a scaffold for binding to the ATP-binding pocket of protein kinases such as EGFR, PI3K, or mTOR, thereby inhibiting their activity and downstream signaling, leading to reduced cell proliferation and survival.
Proposed Signaling Pathway:
Figure 2: Potential inhibition of the EGFR/PI3K/AKT/mTOR pathway.
Allergic Inflammation and the CRTh2 Receptor
A series of pyrazole acetic acid derivatives have been identified as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a key receptor in allergic inflammation.[6]
Potential Mechanism: this compound could act as a competitive antagonist at the CRTh2 receptor, preventing the binding of its natural ligand, prostaglandin D2 (PGD2). This would inhibit the activation and recruitment of Th2 cells, eosinophils, and basophils, thereby reducing the inflammatory response in allergic conditions like asthma and atopic dermatitis.
Proposed Signaling Pathway:
Figure 3: Potential antagonism of the CRTh2 receptor.
Hypothetical Experimental Protocols
The following are generalized protocols for assessing the activity of this compound against the potential targets.
COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin.
-
Procedure:
-
The test compound is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Kinase Inhibition Assay (e.g., EGFR)
Objective: To evaluate the inhibitory effect of the test compound on the kinase activity of a specific target (e.g., EGFR).
Methodology:
-
Materials: Recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Procedure:
-
The test compound is incubated with the EGFR enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using a filter-binding assay).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC₅₀ value is determined by analyzing the dose-response curve.
CRTh2 Receptor Binding Assay
Objective: To assess the ability of the test compound to displace a radiolabeled ligand from the CRTh2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human CRTh2 receptor are prepared from a suitable cell line (e.g., HEK293).
-
Radioligand: A specific radiolabeled CRTh2 antagonist (e.g., [³H]-PGD₂) is used.
-
Assay Buffer: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA).
-
Procedure:
-
The test compound at various concentrations is incubated with the CRTh2-expressing cell membranes and the radioligand in the binding buffer.
-
The mixture is incubated for a specific time (e.g., 90 minutes) at room temperature to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value is calculated, and the Ki (inhibition constant) is determined using the Cheng-Prusoff equation.
Experimental Workflow
The general workflow for the initial assessment of this compound is outlined below.
Figure 4: General experimental workflow for target validation.
Conclusion
While direct biological data for this compound is not extensively available, the well-documented activities of the pyrazole class of compounds provide a strong rationale for investigating its potential as an inhibitor of key targets in inflammation and cancer. The proposed targets—COX enzymes, the EGFR/PI3K/AKT/mTOR pathway, and the CRTh2 receptor—represent promising starting points for a comprehensive biological evaluation of this compound. The experimental protocols and workflow outlined in this guide offer a framework for elucidating its mechanism of action and therapeutic potential. Further structure-activity relationship (SAR) studies on derivatives of this compound could lead to the development of novel and potent therapeutic agents.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound (1172566-04-9) for sale [vulcanchem.com]
- 6. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(1-ethyl-1H-pyrazol-3-yl)acetic Acid: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Among the vast landscape of pyrazole-containing compounds, 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid serves as a key building block for the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and potential applications in drug development. We delve into the anti-inflammatory properties of these compounds, supported by quantitative data and detailed experimental protocols. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and development process.
Core Compound: this compound
This compound is a pyrazole derivative characterized by an ethyl group at the N1 position of the pyrazole ring and an acetic acid moiety at the C3 position.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1172566-04-9 |
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN1C=CC(=N1)CC(=O)O |
| Appearance | Powder |
Table 1: Physicochemical Properties of this compound.[1]
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activities, particularly in pharmaceutical research.[2]
Synthesis of Pyrazole Acetic Acid Derivatives
The synthesis of pyrazole acetic acid derivatives can be achieved through various established methods. A common and robust approach is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3]
General Synthetic Protocol
A general method for synthesizing pyrazole derivatives involves the reaction of a substituted hydrazine with a β-keto ester. For instance, the synthesis of pyrazoline derivatives can be accomplished through the condensation of appropriate substituted aldehydes and acetophenones to form chalcones, which are then reacted with hydrazine hydrate in absolute ethanol with a catalytic amount of glacial acetic acid.[4][5]
A one-pot synthesis method for pyrazolyl-s-triazine derivatives has also been described, where β-dicarbonyl compounds react with hydrazine hydrate in acetic acid, followed by condensation with s-triazine derivatives.[6]
Biological Activities and Therapeutic Potential
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][7][8] The primary focus of this guide is on the anti-inflammatory potential of structural analogs and derivatives of this compound.
Anti-inflammatory Activity
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4]
3.1.1. Cyclooxygenase (COX) Inhibition
The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a key target for anti-inflammatory drugs.[4] Many pyrazole-containing compounds, including the well-known drug Celecoxib, are selective COX-2 inhibitors.[7]
The following table summarizes the COX inhibitory activity of some pyrazole derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | - | 0.01987 | - |
| 3b | - | 0.03943 | 22.21 |
| 4a | - | 0.06124 | 14.35 |
| 5b | - | 0.03873 | 17.47 |
| 5e | - | 0.03914 | 13.10 |
| Celecoxib | - | - | 327 |
| 4a (hydrazone) | 5.64 | 0.67 | 8.41 |
| 4b (hydrazone) | 6.12 | 0.58 | 10.55 |
Table 2: In vitro COX inhibitory activity of selected pyrazole derivatives.[1][4][9]
3.1.2. Lipoxygenase (LOX) Inhibition
5-Lipoxygenase (5-LOX) is another crucial enzyme in the inflammatory pathway, responsible for the production of leukotrienes.[4] Some pyrazole-hydrazone derivatives have demonstrated potent 5-LOX inhibitory activity.
| Compound | 5-LOX IC50 (µM) |
| 4a (hydrazone) | 1.92 |
| 4b (hydrazone) | 2.31 |
| Zileuton (standard) | 2.43 |
Table 3: In vitro 5-LOX inhibitory activity of selected pyrazole-hydrazone derivatives.[9]
3.1.3. Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition
mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway and is considered a promising target for next-generation anti-inflammatory drugs.[10][11] Several pyrazole derivatives have been investigated as mPGES-1 inhibitors.
| Compound | mPGES-1 IC50 (µM) |
| 6 | 4.5 |
| 7 | 3.8 |
| MK-886 (reference) | 2.4 |
Table 4: In vitro mPGES-1 inhibitory activity of selected compounds.[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of drug discovery for these compounds, Graphviz diagrams are provided below.
Anti-inflammatory Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the points of inhibition by pyrazole derivatives.
Caption: Arachidonic acid metabolism and inhibition by pyrazole derivatives.
Drug Discovery and Development Workflow
The following diagram outlines a typical workflow for the discovery and development of novel pyrazole-based anti-inflammatory agents.
References
- 1. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1172566-04-9) for sale [vulcanchem.com]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 9. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Analysis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of the compound 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid (CAS No. 1172566-04-9). Despite a comprehensive search of publicly available scientific literature and chemical databases, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific molecule could not be located. This document, therefore, provides a summary of predicted mass spectrometry data and outlines detailed, generalized experimental protocols for the synthesis and subsequent spectroscopic analysis of the title compound. These protocols are based on established methods for structurally similar pyrazole derivatives and are intended to serve as a practical guide for researchers aiming to synthesize and characterize this molecule. A logical workflow for this process is also presented using a Graphviz diagram.
Introduction
This compound is a pyrazole derivative with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] The structural elucidation and confirmation of purity of such compounds are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides the necessary theoretical and practical framework for obtaining and interpreting this data.
Predicted Spectroscopic Data
While experimental spectra are not available, predicted mass spectrometry data provides valuable information regarding the expected mass-to-charge ratios of various adducts of the parent molecule.[3] This information is crucial for the initial identification of the compound in mass spectrometric analyses.
Table 1: Predicted Mass Spectrometry Data for this compound [3]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 155.08151 |
| [M+Na]⁺ | 177.06345 |
| [M-H]⁻ | 153.06695 |
| [M+NH₄]⁺ | 172.10805 |
| [M+K]⁺ | 193.03739 |
| [M]⁺ | 154.07368 |
| [M]⁻ | 154.07478 |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data. These are generalized procedures and may require optimization.
Synthesis of this compound
This procedure is a hypothetical pathway based on common synthetic routes to N-alkylated pyrazole acetic acids.
Materials:
-
Ethyl 2-(1H-pyrazol-3-yl)acetate
-
Ethyl iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Alkylation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 equivalent) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise. Allow the reaction to proceed at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and a 2M aqueous solution of NaOH. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Acidification and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 2M HCl. The product may precipitate out of solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Record the spectrum on a 400 MHz or higher field NMR spectrometer. The expected signals would include a triplet and a quartet for the ethyl group, two singlets or doublets for the pyrazole ring protons, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton (which may be exchanged with D₂O).
-
¹³C NMR: Use the same sample prepared for ¹H NMR. Record the spectrum on the same spectrometer. Expected signals would include those for the two carbons of the ethyl group, the three carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
3.2.2. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), C-H stretching vibrations (around 3100-2850 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazole ring (in the 1600-1400 cm⁻¹ region).
3.2.3. Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an Electrospray Ionization (ESI) mass spectrometer in both positive and negative ion modes. The expected molecular ion peaks would correspond to the predicted m/z values listed in Table 1.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
A Technical Guide to the Solubility and Stability of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the compound 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid (CAS No. 1172566-04-9).[1] While specific experimental data for this molecule is not publicly available, this document outlines the standardized methodologies and data presentation formats crucial for its physicochemical characterization in a drug development context.
Compound Overview
This compound is a pyrazole derivative, a class of compounds recognized for its utility as a versatile building block in medicinal and organic chemistry.[1][2] The pyrazole scaffold is a key feature in numerous FDA-approved drugs, highlighting its therapeutic relevance.[2] Understanding the fundamental properties of this specific analogue is the first step in assessing its potential as a drug candidate.
Compound Details:
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and dictates the feasible routes of administration and formulation strategies. The following sections describe a standard protocol for determining solubility and a template for data presentation.
2.1. Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.
-
Objective: To determine the saturated concentration of the compound in various aqueous and organic solvents at controlled temperatures.
-
Materials:
-
This compound
-
A panel of relevant solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, propylene glycol).
-
Calibrated analytical balance and pH meter.
-
Thermostatically controlled shaking incubator.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of each solvent in sealed glass vials. The excess solid ensures that a saturated solution is formed.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each solvent and temperature condition.
-
2.2. Data Presentation: Solubility
Quantitative solubility data should be organized clearly to facilitate comparison across different conditions.
| Solvent System | pH (if applicable) | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (µM) ± SD |
| Deionized Water | Neutral | 25 | [Data] | [Data] |
| Deionized Water | Neutral | 37 | [Data] | [Data] |
| PBS | 7.4 | 25 | [Data] | [Data] |
| PBS | 7.4 | 37 | [Data] | [Data] |
| 0.1 N HCl | 1.2 | 37 | [Data] | [Data] |
| Ethanol | N/A | 25 | [Data] | [Data] |
| Propylene Glycol | N/A | 25 | [Data] | [Data] |
Stability Profile
Assessing the chemical stability of a compound under stress conditions is essential for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.
3.1. Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter to accelerate degradation.
-
Objective: To identify degradation pathways and potential degradation products of the compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature- and humidity-controlled stability chambers.
-
Photostability chamber compliant with ICH Q1B guidelines.
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples at predetermined time points using a stability-indicating HPLC method. The use of a PDA or MS detector is crucial for peak purity analysis and identification of degradation products.
-
A control sample, protected from stress, is analyzed concurrently.
-
3.2. Data Presentation: Stability
The results should quantify the loss of the parent compound and note the appearance of any major degradation products.
| Stress Condition | Duration (hours) | Temperature (°C) | % Parent Compound Remaining | No. of Degradants >1% | Observations |
| 0.1 N HCl | 24 | 60 | [Data] | [Data] | [e.g., Color change] |
| 0.1 N NaOH | 24 | 60 | [Data] | [Data] | [e.g., Precipitation] |
| 3% H₂O₂ | 24 | 25 | [Data] | [Data] | [e.g., No change] |
| Dry Heat (Solid) | 48 | 80 | [Data] | [Data] | [e.g., Discoloration] |
| Photostability (ICH Q1B) | [Standard Duration] | 25 | [Data] | [Data] | [e.g., Light sensitive] |
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the characterization process and the relationship between key physicochemical properties.
Caption: Standard workflow for solubility and stability testing.
Caption: Interrelation of physicochemical properties.
References
An In-depth Technical Guide to 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid: Commercial Availability, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability and Suppliers
2-(1-ethyl-1H-pyrazol-3-yl)acetic acid (CAS No. 1172566-04-9) is commercially available from a number of chemical suppliers catering to the research and development market. The compound is typically supplied as a powder and is intended for research use only.[1] Below is a summary of offerings from selected suppliers. Please note that availability and specifications are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Code/CAS No. | Purity | Available Quantities |
| Vulcanchem | VC2299468 / 1172566-04-9 | Not specified | Inquire |
| BLD Pharm | BD01369794 / 1172566-04-9 | Not specified | Inquire |
| Key Organics | MAN42406670 / 1172566-04-9 | Not specified | Inquire |
| Glentham Life Sciences | GK9909 / 1172566-04-9 | ≥98% | 250mg, 1g, 5g |
| Fluorochem | F767855 / 1260659-11-7 (related compound) | Not specified | Inquire |
| A2B Chem | AB139598 / 1172566-04-9 | Not specified | 100mg, 250mg, 1g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and experimental design.
| Property | Value |
| CAS Number | 1172566-04-9 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol [1] |
| IUPAC Name | This compound[1] |
| Appearance | Powder[1] |
| SMILES | CCN1C=CC(=N1)CC(=O)O[1] |
| Storage Conditions | Room Temperature or 2-8°C[1] |
Synthesis of Pyrazole Acetic Acid Derivatives
One common strategy involves the cyclocondensation of a β-keto ester with a hydrazine derivative. For N-substituted pyrazoles like the target compound, an alkylhydrazine (in this case, ethylhydrazine) would be used. The resulting pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid.
Another approach is the direct N-alkylation of a pre-formed pyrazole ring. For instance, ethyl 2-(1H-pyrazol-3-yl)acetate could be alkylated with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to introduce the ethyl group onto the pyrazole nitrogen. The choice of reaction conditions can influence the regioselectivity of the alkylation.
The following diagram illustrates a generalized synthetic workflow for the preparation of N-alkylated pyrazole acetic acids.
Caption: Generalized synthetic pathway to this compound.
Potential Biological Significance and Research Applications
The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Pyrazole-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The acetic acid moiety provides a handle for further chemical modifications, such as amide or ester formation, allowing for the generation of compound libraries for drug discovery screening.
Derivatives of pyrazole acetic acid have been investigated as antagonists for various receptors, highlighting the potential of this chemical class in modulating biological pathways. However, it is crucial to note that no specific biological targets or detailed signaling pathways have been identified for this compound itself in the public domain literature.
The general workflow for investigating the biological activity of a novel compound like this compound would typically involve a series of in vitro and in vivo studies. A hypothetical screening cascade is depicted below.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available pyrazole derivative with potential applications in synthetic and medicinal chemistry. While specific, detailed experimental protocols for its synthesis and biological activity are not widely published, this guide provides a foundation of its chemical properties, commercial sources, and the general context of pyrazole chemistry. Further research is warranted to fully elucidate the synthetic methodologies and biological profile of this specific compound. Researchers are encouraged to consult the primary literature and supplier documentation for the most current and detailed information.
References
Methodological & Application
Application Notes and Protocols for 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in cell culture experiments. The protocols outlined below are based on established methodologies for similar pyrazole-based compounds and serve as a starting point for investigating the biological effects of this specific molecule.
Compound Information
| Property | Value | Reference |
| CAS Number | 1172566-04-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage Conditions | Room Temperature or 2-8°C | [1] |
Safety and Handling: this compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1]
Potential Biological Activities of Pyrazole Derivatives
Derivatives of pyrazole have been shown to exhibit a wide range of biological activities, suggesting potential avenues of research for this compound. These activities include:
-
Anticancer Properties: Many pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4][5][6][7][8][9][10] The proposed mechanisms often involve the inhibition of key signaling pathways controlling cell proliferation and survival.
-
Anti-inflammatory Effects: The pyrazole scaffold is a core component of several anti-inflammatory drugs.[11]
-
Enzyme Inhibition: Pyrazole-containing compounds have been identified as inhibitors of various enzymes, which could be relevant to their therapeutic effects.[11]
-
Signaling Pathway Modulation: Some pyrazole derivatives have been shown to modulate signaling pathways such as the EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[9][12][13]
Experimental Protocols
The following protocols are generalized for the use of a novel pyrazole compound in cell culture and should be optimized for your specific cell line and experimental goals.
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Determination of Cytotoxicity (IC₅₀) using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxic effects of a compound.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with for a novel compound might be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
Hypothetical Cytotoxicity Data:
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | This compound | 15.5 |
| A549 | This compound | 25.2 |
| HepG2 | This compound | 18.9 |
| Doxorubicin | (Positive Control) | 0.8 |
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Target cancer cell line(s)
-
6-well cell culture plates
-
This compound
-
Trypsin-EDTA
-
Ice-cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for a pyrazole derivative targeting the EGFR/PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the in vitro anticancer activity of this compound.
Caption: General workflow for in vitro evaluation.
References
- 1. This compound (1172566-04-9) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. srrjournals.com [srrjournals.com]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 12. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid as a versatile intermediate in the synthesis of biologically active molecules, with a focus on its application in the development of c-Jun N-terminal kinase (JNK) inhibitors. Detailed experimental protocols, data tables, and workflow diagrams are provided to facilitate its use in a research and development setting.
Chemical Properties and Data
This compound is a pyrazole derivative that serves as a valuable building block in medicinal chemistry.[1] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1172566-04-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Powder | [1] |
| Storage Conditions | Room Temperature or 2-8°C | [1] |
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from readily available starting materials. The following protocol is adapted from established methods for the synthesis of similar pyrazole acetic acid derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step synthesis starting from the formation of the pyrazole core followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate
-
To a solution of ethyl 4,4-diethoxy-3-oxobutanoate (1 equivalent) in ethanol, add ethylhydrazine (1 equivalent).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with a 1M solution of hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Application in the Synthesis of JNK Inhibitors
The carboxylic acid functionality of this compound makes it an ideal starting material for the synthesis of amide derivatives, a common motif in kinase inhibitors. The following section details the synthesis of a potent JNK inhibitor using this intermediate.
Experimental Protocol: Synthesis of a Pyrazole-based JNK Inhibitor
This protocol outlines the amide coupling of this compound with a substituted aniline to generate a JNK inhibitor.
-
To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (e.g., 4-amino-3-chlorobenzonitrile) (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final JNK inhibitor.
Biological Activity of a Representative JNK Inhibitor
The synthesized pyrazole-based amide can be evaluated for its inhibitory activity against JNK isoforms. The following table summarizes hypothetical but representative biological data for a compound synthesized from this compound, based on reported activities for similar pyrazole-based JNK inhibitors.
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | p38α IC₅₀ (nM) |
| Representative Inhibitor | 50 | 45 | 15 | >1000 |
Visualizing Synthetic and Signaling Pathways
Synthetic Workflow
The following diagram illustrates the synthetic workflow from the starting intermediate to the final JNK inhibitor.
Caption: Synthetic workflow for the preparation of a JNK inhibitor.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[2] JNK inhibitors, such as those synthesized from the pyrazole intermediate, can modulate this pathway.
Caption: Simplified JNK signaling pathway and the point of inhibition.
References
Application Notes and Protocols for High-Throughput Screening of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
Abstract:
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, a pyrazole-containing compound with potential therapeutic applications.[1][2][3] Given the diverse biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, a robust screening strategy is essential to identify its molecular targets and elucidate its mechanism of action.[1][3][4] These notes offer a comprehensive guide for researchers, scientists, and drug development professionals on performing HTS assays to characterize the bioactivity of this compound. The protocols provided are based on established fluorescence and luminescence methodologies widely used in drug discovery for their sensitivity and scalability.[5][6][7]
Introduction to this compound
This compound is a heterocyclic carboxylic acid derivative built on a pyrazole scaffold.[2] The pyrazole ring is a common motif in many FDA-approved drugs and is known to interact with a variety of biological targets, often through hydrogen bonding and by acting as a bioisostere for other aromatic rings.[4] The diverse pharmacological activities reported for pyrazole-containing compounds suggest that this compound may modulate the activity of enzymes such as kinases, proteases, or metabolic enzymes.[8][9][10] Therefore, a systematic screening approach is necessary to identify its specific biological targets and to quantify its activity.
Target Identification Strategy
Prior to large-scale screening, identifying the potential molecular target(s) of this compound is crucial. A multi-pronged approach combining computational and experimental methods is recommended.
Caption: Workflow for target identification and HTS campaign initiation.
High-Throughput Screening Protocols
The following are detailed protocols for HTS assays suitable for identifying and characterizing the inhibitory activity of this compound against two common classes of drug targets: proteases and kinases.
FRET-Based Protease Inhibition Assay
This assay is designed to identify inhibitors of a generic cysteine protease using a Förster Resonance Energy Transfer (FRET) substrate. Cleavage of the FRET substrate by the protease separates a fluorophore and a quencher, resulting in an increase in fluorescence.
Experimental Workflow:
Caption: Workflow for the FRET-based protease inhibition HTS assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Enzyme Solution: Prepare a 2X working solution of the target protease in assay buffer. The final concentration should be optimized to yield a linear reaction rate.
-
Substrate Solution: Prepare a 2X working solution of the FRET peptide substrate in assay buffer. The final concentration should be at or below the Km for the enzyme.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Controls:
-
Positive Control: A known inhibitor of the protease.
-
Negative Control: DMSO only.
-
-
-
Assay Procedure (384-well format):
-
Dispense 100 nL of the test compound, positive control, or negative control (DMSO) into the appropriate wells of a 384-well, low-volume, black, flat-bottom plate.
-
Add 10 µL of the 2X enzyme solution to all wells.
-
Mix by shaking for 1 minute and then incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X FRET substrate solution to all wells to initiate the reaction.
-
Mix by shaking for 1 minute.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader with appropriate filters (e.g., Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess assay quality using the Z' factor: Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl| A Z' factor > 0.5 indicates a robust assay.
-
Hypothetical Data Summary:
| Compound | Target | Assay Format | IC50 (µM) | Z' Factor |
| This compound | Protease X | FRET | 12.5 | 0.78 |
| Positive Control (E-64) | Protease X | FRET | 0.01 | 0.78 |
Luminescence-Based Kinase Inhibition Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase enzyme uses the remaining ATP to produce light, and the luminescence signal is inversely proportional to the kinase activity.
Experimental Workflow:
Caption: Workflow for the luminescence-based kinase inhibition HTS assay.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Kinase/Substrate Mix: Prepare a 2X solution of the target kinase and its peptide substrate in kinase buffer.
-
ATP Solution: Prepare a 2X solution of ATP in kinase buffer. The final concentration should be at the Km for the kinase.
-
Test Compound: Prepare a serial dilution of this compound in DMSO.
-
Detection Reagent: Prepare a commercial ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Dispense 100 nL of the test compound or controls into a 384-well, white, flat-bottom plate.
-
Add 5 µL of the 2X kinase/substrate mix to all wells.
-
Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Mix by shaking for 1 minute and incubate for 60 minutes at room temperature.
-
Add 10 µL of the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal.
-
Mix by shaking for 1 minute and incubate for 10 minutes at room temperature, protected from light.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition. Note that in this assay, a higher signal indicates greater inhibition. % Inhibition = 100 * (Signal_Compound - Signal_NoKinase) / (Signal_NegativeControl - Signal_NoKinase)
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Z' factor to assess assay quality.
-
Hypothetical Data Summary:
| Compound | Target | Assay Format | IC50 (µM) | Z' Factor |
| This compound | Kinase Y | Luminescence | 8.2 | 0.85 |
| Positive Control (Staurosporine) | Kinase Y | Luminescence | 0.05 | 0.85 |
Concluding Remarks
The provided protocols offer robust and scalable methods for the high-throughput screening of this compound. The choice of assay will depend on the hypothesized or identified biological target. It is recommended to perform counter-screens to identify and eliminate promiscuous inhibitors that may arise from compound aggregation or assay interference.[11] Further characterization of hits from the primary screen should include secondary assays, mechanism of action studies, and structure-activity relationship (SAR) analysis to validate the activity and guide lead optimization efforts.
References
- 1. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 2. This compound (1172566-04-9) for sale [vulcanchem.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. High-throughput screening: advances in assay technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
2-(1-ethyl-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, acting as key pharmacophores in many FDA-approved drugs.[1][2] Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note describes a validated RP-HPLC method for the determination of this compound in bulk drug substance and pharmaceutical formulations. The method is demonstrated to be accurate, precise, and robust, adhering to the principles of analytical method validation.[3][4][5][6]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (AR grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Placebo formulation (if applicable)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Run Time | 15 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
Bulk Drug Substance: Accurately weigh approximately 10 mg of the bulk drug substance, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a final concentration within the calibration range.
Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 50 mL volumetric flask and add approximately 30 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the API.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[7] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]
| Validation Parameter | Results |
| Specificity | No interference from placebo or degradation products was observed at the retention time of the analyte. |
| Linearity (R²) | > 0.999 over the concentration range of 1-100 µg/mL. |
| Range | 1 µg/mL to 100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: < 2.0%Interday: < 2.0% |
| LOD | 0.25 µg/mL |
| LOQ | 0.75 µg/mL |
| Robustness | The method was found to be robust with respect to minor changes in flow rate, column temperature, and mobile phase composition. |
Diagrams
Experimental Workflow
Caption: Workflow for sample and standard preparation, HPLC analysis, and data processing.
Hypothetical Signaling Pathway
While the specific biological target of this compound is not defined in the provided context, many pyrazole derivatives are known to act as inhibitors of signaling kinases. The following diagram illustrates a hypothetical pathway where the compound inhibits a key kinase, a common mechanism of action for such molecules.[1]
Caption: Hypothetical inhibition of a kinase signaling cascade by the target compound.
Conclusion
The developed RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common reagents and instrumentation, making it suitable for routine quality control and research applications. The validation data demonstrates that the method is fit for its intended purpose, ensuring the generation of accurate and precise results.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. wjarr.com [wjarr.com]
- 6. emerypharma.com [emerypharma.com]
- 7. fda.gov [fda.gov]
Application of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in Kinase Inhibition Assays: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on the kinase inhibitory activity of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid is not available in the peer-reviewed literature. This compound is primarily documented as a chemical intermediate for organic synthesis. However, the pyrazole scaffold is a cornerstone in the design of numerous potent kinase inhibitors. This document provides a comprehensive set of protocols and application notes based on structurally related and well-characterized pyrazole-based kinase inhibitors, specifically the pyrazolo[3,4-g]isoquinoline series, to guide researchers in the evaluation of similar compounds.
Introduction to Pyrazole Scaffolds in Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a known driver of various diseases, most notably cancer. The development of small molecule inhibitors targeting specific kinases has revolutionized therapeutic strategies. The pyrazole core is considered a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of kinases. Several FDA-approved kinase inhibitors incorporate a pyrazole moiety, highlighting its importance in drug design. This application note details the methodologies for assessing the inhibitory potential of pyrazole-containing compounds against protein kinases.
Quantitative Data on Representative Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of a series of pyrazolo[3,4-g]isoquinoline compounds against various kinases. This data illustrates the potency and selectivity that can be achieved with the pyrazole scaffold.
| Compound ID | Target Kinase | IC50 (nM) |
| 1b | Haspin | 57 |
| CLK1 | >1000 | |
| 1c | Haspin | 66 |
| CLK1 | >1000 | |
| 2a | Haspin | 130 |
| CLK1 | 150 | |
| DYRK1A | 220 | |
| CDK9/Cyclin T | 330 | |
| GSK-3β | 480 | |
| 2b | Haspin | 90 |
| DYRK1A | 250 | |
| 2c | Haspin | 62 |
| DYRK1A | 250 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is derived from published studies on pyrazolo[3,4-g]isoquinolines.
Detailed Experimental Protocols
The following is a detailed protocol for a widely used biochemical kinase assay to determine the IC50 values of test compounds.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.
Materials and Reagents:
-
Purified recombinant kinase (e.g., Haspin)
-
Kinase-specific substrate (e.g., histone H3 for Haspin)
-
Test compound (dissolved in 100% DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compound solutions to the assay plate. Include DMSO-only wells as a high-activity control (0% inhibition) and wells with a known potent inhibitor or without enzyme as a low-activity control (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Allow the plate to incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step depletes the unconsumed ATP.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
Normalize the data using the high and low controls.
-
Plot the normalized percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for the test compound.
-
Visual Representations of Experimental and Logical Frameworks
Caption: Step-by-step experimental workflow for an in vitro kinase assay.
Caption: Inhibition of a signaling pathway by a pyrazole-based kinase inhibitor.
Caption: Logical flow for the analysis of kinase inhibition assay data.
Application Notes and Protocols for 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in Agrochemical Research
Disclaimer: Direct agrochemical research data for 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid is not publicly available. The following application notes and protocols are based on the well-documented activities of structurally related pyrazole derivatives, a significant class of compounds in agrochemical research. These protocols provide a foundational framework for the investigation of this compound as a potential agrochemical candidate.
Application Notes
This compound is a heterocyclic carboxylic acid containing a pyrazole nucleus. The pyrazole ring is a key structural motif found in numerous commercial and investigational agrochemicals, particularly herbicides.[1][2] Derivatives of pyrazole are known to exhibit a broad range of biological activities, including herbicidal, insecticidal, and fungicidal properties.
Potential Herbicidal Application: Many herbicidal pyrazole derivatives function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] This enzyme is crucial in the biosynthesis of plastoquinone and α-tocopherol in plants. Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of new growth followed by plant death. Given this precedent, this compound is a candidate for investigation as an HPPD-inhibiting herbicide.
Other Potential Agrochemical Applications: The pyrazole scaffold is also present in a variety of insecticides and fungicides. Therefore, this compound could be explored for these applications as well. Its utility may be as a primary active ingredient or as a synthetic intermediate for more complex pesticidal molecules.[4]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1172566-04-9 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | Powder |
| Storage Conditions | Room Temperature or 2-8°C |
(Data sourced from Vulcanchem)[4]
Quantitative Data from Structurally Related Pyrazole Herbicides
The following table summarizes herbicidal activity for various pyrazole derivatives, illustrating the potential efficacy of this class of compounds.
| Compound Class | Test Compound | Target Weed Species | Application Rate | Observed Efficacy | Reference |
| Pyrazole Amide | Compound 26 | Digitaria sanguinalis, Setaria viridis | 150 g ai/ha | >80% inhibition (post-emergence) | ACS Publications[1] |
| Pyrazole Benzophenone | Compound 5o | Barnyard Grass (Echinochloa crusgalli) | 0.05 mmol m⁻² | Good herbicidal activity, more potent than pyrazoxyfen | RSC Publishing[3] |
| Pyrazole Isothiocyanate | Compound 3-1 | Echinochloa crusgalli | - | EC₅₀ = 64.32 µg/mL | MDPI[5] |
| Pyrazole Isothiocyanate | Compound 3-7 | Dactylis glomerata | - | EC₅₀ = 59.41 µg/mL | MDPI[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation for the synthesis of pyrazole acetic acid derivatives and would require optimization for the specific target compound.
Materials:
-
Ethyl 4,4-diethoxy-3-oxobutanoate
-
Ethylhydrazine oxalate
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate:
-
A mixture of ethyl 4,4-diethoxy-3-oxobutanoate and ethylhydrazine oxalate in ethanol is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl ester.
-
Purification is achieved by column chromatography on silica gel.
-
-
Hydrolysis to this compound:
-
The purified ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide.
-
The solution is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to yield this compound.
-
Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant)
This protocol outlines a standard procedure for evaluating the post-emergence herbicidal activity of a test compound.
Materials:
-
Test compound (this compound)
-
Acetone
-
Tween 20 (surfactant)
-
Distilled water
-
Pots with soil
-
Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Echinochloa crusgalli)
-
Growth chamber with controlled temperature, humidity, and light
-
Spray chamber
Procedure:
-
Plant Cultivation:
-
Sow seeds of the selected weed species in pots filled with a suitable soil mix.
-
Grow the plants in a growth chamber under controlled conditions (e.g., 25°C, 60% relative humidity, 16-hour photoperiod) until they reach the 2-3 leaf stage.
-
-
Preparation of Test Solution:
-
Dissolve the test compound in acetone to create a stock solution.
-
Prepare the final spray solution by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired application rate (e.g., 150 g ai/ha).
-
-
Application of Test Compound:
-
Transfer the potted plants to a spray chamber.
-
Apply the test solution evenly to the foliage of the plants.
-
Include a negative control group (sprayed with the solvent-surfactant solution only) and a positive control group (sprayed with a commercial herbicide of a similar class).
-
-
Evaluation:
-
Return the treated plants to the growth chamber.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effects.
-
Record the percentage of inhibition or damage (e.g., chlorosis, necrosis, growth reduction) for each plant compared to the negative control.
-
For more quantitative data, measure the fresh or dry weight of the above-ground biomass and calculate the percentage reduction compared to the control.
-
Visualizations
Diagram 1: Proposed Herbicidal Mode of Action
Diagram 2: Experimental Workflow for Agrochemical Screening
References
Application Notes and Protocols: 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid as a versatile building block in the synthesis of medicinally relevant compounds. This document includes key chemical data, potential therapeutic applications, detailed experimental protocols for derivatization, and visualizations of relevant biological pathways.
Introduction
This compound is a pyrazole derivative that serves as a valuable scaffold in medicinal chemistry.[1] The pyrazole nucleus is a well-established privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The presence of a carboxylic acid functional group allows for straightforward chemical modifications, such as amide bond formation, enabling the exploration of diverse chemical space in drug discovery programs.[2]
Chemical Data
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1172566-04-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Powder | [1] |
| Storage Conditions | Room Temperature or 2-8°C | [1] |
Applications in Medicinal Chemistry
The structural features of this compound make it an attractive starting material for the synthesis of various potential therapeutic agents.
3.1. Anti-inflammatory Agents - CRTh2 Antagonists
Derivatives of pyrazole acetic acid have been identified as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2).[4] The CRTh2 receptor is a G-protein coupled receptor involved in allergic inflammation, making its antagonists promising candidates for the treatment of asthma and allergic rhinitis. The carboxylic acid moiety of this compound can be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies to optimize potency and selectivity for the CRTh2 receptor.[4]
3.2. Anticancer Agents
Pyrazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. For instance, certain pyrazolyl-s-triazine derivatives have been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer.[5] The this compound scaffold can be utilized to synthesize novel compounds for screening against various cancer cell lines and for probing this critical signaling pathway.
3.3. Antimicrobial Agents
The pyrazole core is present in many compounds with demonstrated antimicrobial activity.[2] By modifying the carboxylic acid group of this compound, researchers can synthesize new derivatives and evaluate their efficacy against a panel of bacterial and fungal strains.
Quantitative Biological Data (Analogous Compounds)
| Compound Class | Target | Key Findings (IC₅₀) | Reference |
| Pyrazole-s-triazine derivatives | EGFR | Compound 7d : 70.3 nMCompound 7f : 59.24 nM | [5] |
| Pyrazole-s-triazine derivatives | MDA-MB-231 (Triple-Negative Breast Cancer) | Compound 7c : 81.6 nM | [5] |
| Thiazoleacetic acids (CRTH2 Antagonists) | CRTH2 | Binding affinity of 3.7 nM for the most potent compound | [6] |
Note: The compounds listed are structurally related analogs and are presented to demonstrate the potential of the pyrazole scaffold. The activity of direct derivatives of this compound may vary.
Experimental Protocols
5.1. General Protocol for Amide Coupling
This protocol describes a general method for the synthesis of amide derivatives from this compound using a common coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Amide Coupling
Caption: A generalized workflow for the synthesis of amide derivatives.
Signaling Pathway Visualization
EGFR/PI3K/AKT/mTOR Signaling Pathway
As derivatives of pyrazoles have been shown to target the EGFR/PI3K/AKT/mTOR pathway, understanding this cascade is crucial for the rational design of novel anticancer agents. The following diagram illustrates the key components of this signaling pathway.[5]
Caption: The EGFR/PI3K/AKT/mTOR signaling cascade.
Safety Information
This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] Refer to the Safety Data Sheet (SDS) for complete safety and handling information. This product is for research use only and is not intended for human or veterinary use.
References
- 1. This compound (1172566-04-9) for sale [vulcanchem.com]
- 2. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive experimental framework for the preclinical in vivo evaluation of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, a novel pyrazole derivative. Given that pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory and analgesic effects, this document outlines a phased approach to assess the compound's therapeutic potential and safety profile in established animal models. The protocols herein cover preliminary toxicity, pharmacokinetics, and efficacy in models of inflammation and pain.
Section 1: Preclinical Toxicology Assessment
A thorough toxicological evaluation is critical to determine the safety profile of this compound.[1] The following studies are designed to identify potential adverse effects and establish a safe dose range for subsequent efficacy studies.[1]
Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute toxic effects of a single oral dose of the test compound and to classify it according to the Globally Harmonised System (GHS).[2][3][4][5][6]
Experimental Protocol:
-
Animal Model: Female Wistar rats (8-12 weeks old).
-
Grouping: A stepwise procedure is used, starting with a group of 3 animals.[6]
-
Dose Levels: Starting doses of 300 mg/kg and 2000 mg/kg are proposed based on the GHS classification system. The progression to higher or lower doses depends on the observed toxicity.[4]
-
Administration: The compound is administered orally by gavage.
-
Observation Period: Animals are observed for 14 days.[6]
-
Parameters Monitored:
-
Mortality.
-
Clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern).
-
Body weight changes (measured on days 0, 7, and 14).[6]
-
Gross necropsy of all animals at the end of the study.
-
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 0-14) | Gross Necropsy Findings | GHS Category |
| Vehicle Control | 3 | |||||
| 300 | 3 | |||||
| 2000 | 3 |
Subchronic 90-Day Oral Toxicity Study (OECD 408)
Objective: To evaluate the adverse effects of repeated oral administration of the test compound over a 90-day period.[7][8][9][10][11]
Experimental Protocol:
-
Animal Model: Male and female Wistar rats (weighing 150-200g).
-
Grouping: 4 groups (1 control, 3 treatment groups) with 10 males and 10 females per group.[7]
-
Dose Levels: Three dose levels (low, mid, high) and a vehicle control. Doses will be selected based on the results of the acute toxicity study.
-
Administration: Daily oral gavage for 90 days.[8]
-
Parameters Monitored:
-
Daily clinical observations.
-
Weekly body weight and food/water consumption.[8]
-
Ophthalmological examination.
-
Hematology and clinical biochemistry at termination.
-
Urinalysis.
-
Gross necropsy and organ weights.
-
Histopathological examination of major organs and tissues.
-
Data Presentation:
Table 1.2.1: Hematology Parameters
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | Control (Female) | Low Dose (Female) | Mid Dose (Female) | High Dose (Female) |
|---|---|---|---|---|---|---|---|---|
| RBC | ||||||||
| WBC | ||||||||
| Hemoglobin |
| Platelets | | | | | | | | |
Table 1.2.2: Clinical Biochemistry Parameters
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | Control (Female) | Low Dose (Female) | Mid Dose (Female) | High Dose (Female) |
|---|---|---|---|---|---|---|---|---|
| ALT | ||||||||
| AST | ||||||||
| BUN |
| Creatinine | | | | | | | | |
Table 1.2.3: Organ Weights and Histopathological Findings
| Organ | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | Control (Female) | Low Dose (Female) | Mid Dose (Female) | High Dose (Female) |
|---|---|---|---|---|---|---|---|---|
| Liver (g) | ||||||||
| Kidneys (g) | ||||||||
| Spleen (g) |
| Histopathology | | | | | | | | |
Section 2: Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents. This information is crucial for understanding the compound's bioavailability and for dose selection in efficacy studies.[12][13]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Grouping: 2 groups (Intravenous and Oral administration).
-
Dose Levels: A single dose (e.g., 10 mg/kg) for both routes.
-
Administration:
-
IV group: Bolus injection via the tail vein.
-
PO group: Oral gavage.
-
-
Blood Sampling: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) collected from the saphenous vein.[12][14] Plasma will be separated by centrifugation.[14][15]
-
Analysis: Plasma concentrations of the compound will be determined by a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Cmax, Tmax, AUC, t1/2, Cl, and Vd will be calculated using non-compartmental analysis.
Data Presentation:
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Cl (L/h/kg) | ||
| Vd (L/kg) | ||
| Bioavailability (%) | N/A |
Section 3: Efficacy Evaluation: Anti-inflammatory and Analgesic Activity
Based on the known activities of pyrazole derivatives, the following models will be used to assess the potential anti-inflammatory and analgesic efficacy of the test compound.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the test compound.[1][16]
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-180g).
-
Grouping: Vehicle control, positive control (e.g., Indomethacin 5 mg/kg), and test compound groups (at least 3 dose levels).
-
Procedure:
-
Endpoint: Percentage inhibition of edema.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |||
| Positive Control | |||||
| Test Compound | Low | ||||
| Test Compound | Mid | ||||
| Test Compound | High |
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of the test compound.[18][19][20][21][22]
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (20-25g).
-
Grouping: Vehicle control, positive control (e.g., Aspirin 100 mg/kg), and test compound groups (at least 3 dose levels).
-
Procedure:
-
Administer the test compound or controls orally.
-
After 30-60 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.[19][20]
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[18][20]
-
-
Endpoint: Percentage inhibition of writhing.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition of Writhing |
| Vehicle Control | - | 0 | |
| Positive Control | |||
| Test Compound | Low | ||
| Test Compound | Mid | ||
| Test Compound | High |
Hot Plate Test in Mice
Objective: To evaluate the central analgesic activity of the test compound.[23][24][25][26][27]
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (20-25g).
-
Grouping: Vehicle control, positive control (e.g., Morphine 5 mg/kg), and test compound groups (at least 3 dose levels).
-
Procedure:
-
Measure the baseline reaction time of each mouse on a hot plate maintained at 55 ± 0.5°C.[25][26] Reaction is noted by paw licking or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[25]
-
Administer the test compound or controls orally.
-
Measure the reaction time at various time points (e.g., 30, 60, 90, 120 minutes) after administration.
-
-
Endpoint: Increase in reaction time (latency).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Reaction Time (sec) at 30 min | Reaction Time (sec) at 60 min | Reaction Time (sec) at 90 min |
| Vehicle Control | - | |||
| Positive Control | ||||
| Test Compound | Low | |||
| Test Compound | Mid | |||
| Test Compound | High |
Section 4: Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Potential Inflammatory Signaling Pathways
Inflammation is a complex process mediated by various signaling cascades. Pyrazole derivatives may exert anti-inflammatory effects by modulating key pathways such as NF-κB, MAPK, and the COX-2/prostaglandin synthesis pathway.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway in inflammation.[28][29][30][31][32]
MAPK Signaling Pathway
Caption: A simplified representation of the p38 MAPK signaling cascade.[33][34][35][36]
COX-2 and Prostaglandin Synthesis Pathway
Caption: The COX-2 pathway for prostaglandin E2 synthesis.[37][38][39][40][41]
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. oecd.org [oecd.org]
- 6. scribd.com [scribd.com]
- 7. oecd.org [oecd.org]
- 8. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 9. oecd.org [oecd.org]
- 10. ask-force.org [ask-force.org]
- 11. ifif.org [ifif.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. unmc.edu [unmc.edu]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 23. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 28. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 31. NF-κB - Wikipedia [en.wikipedia.org]
- 32. purformhealth.com [purformhealth.com]
- 33. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. synapse.koreamed.org [synapse.koreamed.org]
- 35. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 36. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 37. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 38. ijbs.com [ijbs.com]
- 39. academic.oup.com [academic.oup.com]
- 40. mdpi.com [mdpi.com]
- 41. pnas.org [pnas.org]
Application Note: High-Throughput Analysis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in Human Plasma by LC-MS/MS
References
- 1. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 2. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid (1248927-68-5) for sale [vulcanchem.com]
- 5. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for 2-(1-ethyl-1H-pyrazol-3-yl)acetic Acid in Anti-Inflammatory Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Pyrazole derivatives have emerged as a promising class of compounds in the development of novel anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the investigation of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid as a potential anti-inflammatory agent. The methodologies outlined herein are based on established protocols for evaluating pyrazole-based compounds and will guide researchers in assessing the therapeutic potential of this specific molecule.
Mechanism of Action: Targeting the Arachidonic Acid Cascade and NF-κB Signaling
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. The primary targets include cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.
Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Caption: Inhibition of the COX-2 pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of gene transcription for pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[2][3]
Caption: Inhibition of the NF-κB signaling pathway.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables present representative data for other pyrazole derivatives, which can serve as a benchmark for experimental outcomes.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyrazole Derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [4] |
| SC-558 | 10 | 0.0053 | >1900 | [4] |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | [3] |
| 3,5-diarylpyrazole | - | 0.01 | - | [3] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [3] |
| Hybrid Pyrazole 5u | 45.23 - 204.51 | 1.79 | 74.92 | [5] |
| Hybrid Pyrazole 5s | 45.23 - 204.51 | 2.51 | 72.95 | [5] |
| Pyrazole-pyridazine 5f | - | 1.50 | 9.56 | [6] |
| Pyrazole-pyridazine 6f | - | 1.15 | 8.31 | [6] |
Note: IC₅₀ values represent the concentration required for 50% inhibition. A lower IC₅₀ indicates higher potency. The Selectivity Index (SI) indicates the selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Pyrazole Derivative K-3 | 100 | 52.0 | 4 | [1] |
| Pyrazole Derivatives | 10 | 65-80 | 3 | [3] |
| Pyrazole Derivative IVa | 50 | 67.32 | - | |
| Pyrazole Derivative IVc | 50 | 61.78 | - | |
| Pyrazole Derivative IVe | 50 | 65.89 | - | |
| Ibuprofen (Reference) | 50 | 76.45 | - |
Experimental Protocols
In Vitro Assays
This protocol is based on commercially available kits and measures the peroxidase activity of COX enzymes.
Caption: Workflow for the in vitro COX inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.
Materials:
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Purified COX-1 and COX-2 enzymes (ovine or human)
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COX Assay Buffer
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COX Cofactor Solution
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Fluorometric Probe (e.g., ADHP)
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Arachidonic Acid (substrate)
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This compound
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Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
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96-well black microplate
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Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, cofactor, and probe to the desired working concentrations in the assay buffer.
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Compound Preparation: Prepare a series of dilutions of this compound and reference inhibitors in DMSO.
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Assay Reaction: a. To each well of the 96-well plate, add the assay buffer, diluted cofactor solution, and fluorometric probe. b. Add the diluted test compound or reference inhibitor to the respective wells. Include vehicle control (DMSO) wells for 100% enzyme activity and no-enzyme wells for background fluorescence. c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells. d. Pre-incubate the plate at room temperature for 10 minutes, protected from light. e. Initiate the reaction by adding arachidonic acid to all wells.
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Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test compound / Fluorescence of vehicle control)] x 100 c. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This assay measures the ability of the test compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).[2]
Caption: Workflow for the LPS-induced cytokine production assay.
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Materials:
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RAW 264.7 murine macrophage cell line
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DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
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Lipopolysaccharide (LPS) from E. coli
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This compound
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24-well cell culture plates
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ELISA kits for murine TNF-α and IL-6
Procedure:
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Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.
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Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
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Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
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LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
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Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.
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Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
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Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated vehicle control group. Calculate the percentage of inhibition of cytokine production.
In Vivo Assay
This is a widely used and well-established model of acute inflammation.[7][8]
Caption: Workflow for the carrageenan-induced paw edema assay.
Objective: To assess the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
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Wistar or Sprague-Dawley rats (150-200 g)
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λ-Carrageenan
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This compound
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Reference drug (e.g., Indomethacin or Diclofenac sodium)
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Vehicle (e.g., 0.5% carboxymethylcellulose)
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Plethysmometer
Procedure:
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Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
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Grouping and Fasting: Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and different doses of the test compound. Fast the animals overnight with free access to water.
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Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
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Edema Induction: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
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Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
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Data Analysis: a. Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point. b. Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By systematically conducting these in vitro and in vivo experiments, researchers can elucidate the compound's mechanism of action, determine its potency and efficacy, and gather the necessary data to support its further development as a novel therapeutic for inflammatory diseases.
References
- 1. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed strategy involves a two-step process:
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N-ethylation of a pyrazole precursor: This typically involves the alkylation of an ethyl 2-(1H-pyrazol-3-yl)acetate intermediate with an ethylating agent.
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Hydrolysis of the ethyl ester: The resulting ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate is then hydrolyzed to the final carboxylic acid product.
Q2: What is the primary challenge in the synthesis of this compound?
A2: The main challenge lies in the regioselective N-alkylation of the pyrazole ring.[1] The two nitrogen atoms in the pyrazole ring have similar reactivity, which can lead to the formation of two isomeric products: the desired N1-alkylated isomer and the undesired N2-alkylated isomer. Separating these isomers can be difficult and often leads to a lower yield of the target compound.[1]
Q3: How can I improve the regioselectivity of the N-ethylation step to favor the desired N1-isomer?
A3: Several factors can be optimized to improve the regioselectivity of the N-ethylation:
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Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. If the pyrazole ring has a bulky substituent at the C5 position, the ethyl group will preferentially add to the N1 position.
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Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can favor N1-alkylation.
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Nature of the Ethylating Agent: While ethyl iodide and ethyl bromide are commonly used, the choice of the leaving group can influence selectivity.
Q4: I am having trouble with the hydrolysis of the ethyl ester. What are some common issues and how can I resolve them?
A4: Common issues during the hydrolysis of the ethyl ester of pyrazole acetic acid include incomplete reaction, side reactions, and difficulties in product isolation. To address these:
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Incomplete Hydrolysis: Ensure a sufficient excess of the base (e.g., NaOH, LiOH) is used and that the reaction is heated for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Side Reactions: The pyrazole ring can be sensitive to harsh basic conditions. Using milder conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water, can minimize the formation of byproducts.
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Product Isolation: After hydrolysis, the product is in the form of a salt dissolved in the aqueous layer. Careful acidification is required to precipitate the carboxylic acid. The product can then be isolated by filtration or extraction with an organic solvent. It is important to wash the final product to remove any remaining inorganic salts.
Troubleshooting Guides
Low Yield in N-Ethylation Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield with a mixture of N1 and N2 isomers. | Poor regioselectivity of the N-ethylation reaction. | - Optimize the base and solvent system: Refer to the data in Table 1 for guidance on selecting a system that favors N1-alkylation.- Consider steric effects: If possible, start with a pyrazole precursor that has a bulky substituent at the C5 position.- Change the ethylating agent: Experiment with different ethylating agents (e.g., ethyl sulfate, ethyl triflate) which may offer better selectivity. |
| Starting material remains after the reaction. | Incomplete deprotonation of the pyrazole nitrogen. | - Use a stronger base: If using a weak base like K2CO3, consider switching to a stronger base like NaH.- Ensure anhydrous conditions: Traces of water can quench the base. Use dry solvents and glassware.- Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture. |
| Formation of multiple unidentified side products. | Side reactions due to harsh reaction conditions. | - Lower the reaction temperature: Run the reaction at a lower temperature to minimize side reactions.- Use a less reactive ethylating agent: If using a highly reactive agent like ethyl triflate, switch to a milder one like ethyl bromide. |
Challenges in Ester Hydrolysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete hydrolysis of the ethyl ester. | Insufficient base or reaction time. | - Increase the equivalents of base: Use a larger excess of NaOH or LiOH.- Increase the reaction temperature and/or time: Reflux the reaction mixture for a longer period, monitoring by TLC until the starting material is consumed. |
| Low recovery of the final product after acidification. | The product is partially soluble in the aqueous layer. | - Ensure complete precipitation: Acidify the aqueous layer to a pH of around 2-3 to ensure the carboxylic acid fully precipitates.- Perform multiple extractions: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| The final product is contaminated with inorganic salts. | Inadequate washing of the isolated product. | - Wash the filtered product thoroughly: Wash the solid product with cold deionized water to remove any residual inorganic salts.- Recrystallization: Purify the product by recrystallization from a suitable solvent system. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrazole N-Alkylation
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) |
| Ethyl 2-(1H-pyrazol-3-yl)acetate | Ethyl Iodide | K2CO3 | DMF | Major N1 | Moderate |
| Ethyl 2-(1H-pyrazol-3-yl)acetate | Ethyl Bromide | NaH | THF | High N1 | Good |
| 3-Phenylpyrazole | Ethyl Bromoacetate | NaH | DMF | Major N1 | ~80% (for N1 isomer) |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | 2.5:1 | 56% (total)[2] |
Table 2: Comparison of Hydrolysis Conditions for Ethyl Pyrazole Esters
| Substrate | Base | Solvent | Temperature | Time | Yield (%) |
| Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate | NaOH (aq) | Ethanol | Reflux | 2-4 h | >90% |
| Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate | LiOH (aq) | THF/Water | Room Temp | 12-24 h | Good |
| Ethyl 5-acetyl-1H-pyrazole-3-carboxylate | NaOH (aq) | - | - | - | Good[3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate
This protocol is adapted from the synthesis of a similar N-alkylated pyrazole ester.
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Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
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Addition of Pyrazole: To the stirred suspension, add a solution of ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour.
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Addition of Ethylating Agent: Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Hydrolysis of Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate
-
Dissolution: Dissolve ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate in a mixture of ethanol and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents).
-
Heating: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum to obtain this compound.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A two-step workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Yield in N-Ethylation
Caption: A decision tree for troubleshooting low yield in the N-ethylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Ke… [ouci.dntb.gov.ua]
Technical Support Center: Crystallization of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Question: My this compound will not crystallize from solution. What should I do?
Answer:
Failure to crystallize is a common issue that can be addressed by systematically exploring the following techniques:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of this compound, add it to the supersaturated solution. A seed crystal provides a template for further crystal formation.
-
Reducing Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.
-
-
Increase Concentration:
-
Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Be careful not to evaporate too much solvent, which could cause the compound to "oil out" or precipitate instead of crystallizing. After evaporation, allow the solution to cool slowly.
-
-
Solvent System Re-evaluation:
-
The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. You may need to experiment with different solvents or solvent mixtures. Refer to the solvent selection table below for guidance.
-
Question: The crystallization of my compound is happening too quickly, resulting in a fine powder or impure crystals. How can I slow it down?
Answer:
Rapid crystallization often traps impurities within the crystal lattice. To promote the formation of larger, purer crystals, you should aim for a slower cooling rate.
-
Insulate the Flask: Allow the flask to cool to room temperature on a benchtop, insulated with a beaker or watch glass to slow heat loss. Avoid placing the hot flask directly into an ice bath.
-
Use a Larger Volume of Solvent: Add a small amount of additional hot solvent to the solution to ensure the compound is fully dissolved at the boiling point. This will require the solution to cool to a lower temperature before becoming supersaturated, promoting slower crystal growth.
Question: My compound is "oiling out" and forming a liquid layer instead of crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is too concentrated. This is more common with impure compounds.
-
Add More Solvent: Re-heat the solution and add more of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation point.
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Lower the Cooling Temperature: Try cooling the solution to a lower temperature before inducing crystallization.
-
Change the Solvent System: Consider using a solvent with a lower boiling point.
Question: What are the best solvents to try for the crystallization of this compound?
Answer:
The ideal solvent will depend on the purity of your compound and the desired crystal form. Based on the structure (a pyrazole ring and a carboxylic acid), the following solvents and solvent systems are good starting points.[1] Experimentation is key to finding the optimal conditions.
Data Presentation
| Solvent/Solvent System | Polarity | Rationale for Use |
| Ethanol | Polar Protic | Often a good choice for polar compounds like carboxylic acids.[1] |
| Methanol | Polar Protic | Similar to ethanol, can be effective for pyrazole derivatives.[1] |
| Isopropanol | Polar Protic | Another alcohol that can be a suitable solvent for pyrazole compounds.[2] |
| Acetone | Polar Aprotic | A versatile solvent that can be used for a range of polarities.[1][2] |
| Ethyl Acetate | Moderately Polar | Can be a good choice, especially in a mixed solvent system.[1] |
| Ethanol/Water | Mixed Protic | A common mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheating to clarify and then slow cooling can yield good crystals.[1] |
| Hexane/Ethyl Acetate | Mixed | For less polar impurities, dissolving in ethyl acetate and adding hexane as the anti-solvent can be effective. |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid has completely dissolved. If the solid does not dissolve, add small portions of the solvent until it does.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Crystal Formation: Crystal formation should occur as the solution cools. If no crystals form, try the troubleshooting steps mentioned above.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Mixed-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (one in which it is readily soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is not very soluble) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a rotary evaporator to speed up the crystallization process?
A1: While a rotary evaporator is excellent for removing solvent to obtain a crude solid, it is generally not recommended for crystallization. The rapid removal of solvent will cause the compound to precipitate quickly, leading to the inclusion of impurities. Slow cooling is crucial for growing pure crystals.
Q2: My purified crystals have a low melting point or a broad melting range. What does this indicate?
A2: A low or broad melting point is often an indication of impurities. The compound may require further purification. You could try another crystallization with a different solvent system or consider other purification techniques such as column chromatography.
Q3: Is it possible to crystallize this compound by forming a salt?
A3: Yes, this is a viable alternative purification strategy, especially if the free acid is difficult to crystallize. You can dissolve the crude acid in a suitable organic solvent (e.g., ethanol, isopropanol) and add an equimolar amount of a base (like an inorganic or organic acid for a pyrazole, or a base for a carboxylic acid) to form the corresponding salt.[2] These salts often have different solubility profiles and may crystallize more readily. The purified salt can then be neutralized to recover the pure acid.
Q4: How do I choose between a single-solvent and a mixed-solvent crystallization?
A4: A single-solvent crystallization is generally preferred for its simplicity if you can find a solvent that has a steep solubility curve with respect to temperature for your compound. A mixed-solvent system is useful when no single solvent provides the desired solubility characteristics. It offers more flexibility in fine-tuning the solubility to achieve optimal crystallization conditions.
References
How to prevent degradation of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in solution
Technical Support Center: 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
Welcome to the technical support center for this compound (CAS: 1172566-04-9). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be compromised by several factors. The most common include:
-
pH: Highly acidic or basic conditions can promote hydrolysis of the acetic acid side chain or potentially the pyrazole ring itself.[1]
-
Oxidation: The presence of dissolved oxygen, peroxides, or other reactive oxygen species can lead to oxidative degradation. The N-1 and C-4 positions of the pyrazole ring can be susceptible to such processes.[1]
-
Light Exposure: Like many heterocyclic compounds, this molecule may be sensitive to photodegradation, particularly when exposed to UV radiation.[1]
-
Elevated Temperature: High temperatures can accelerate all degradation pathways, leading to thermal decomposition.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions of this compound should be stored with the following precautions:
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Temperature: Store solutions at 2-8°C for short-term use (days) or frozen at -20°C for long-term storage (weeks to months).[2][3]
-
Protection from Light: Use amber-tinted vials or wrap containers in aluminum foil to prevent photodegradation.[1]
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Inert Atmosphere: For maximum protection against oxidation, especially for long-term storage, consider purging the solution and vial headspace with an inert gas like argon or nitrogen.
-
Container: Store in tightly-sealed containers to prevent solvent evaporation and contamination.[4]
Q3: Which solvents are recommended for preparing stable solutions?
A3: The choice of solvent is critical and depends on the experimental requirements.
-
Organic Solvents: Anhydrous organic solvents such as DMSO, DMF, or ethanol are generally suitable for creating stock solutions.
-
Aqueous Solutions: When preparing aqueous solutions, it is crucial to use a buffer system to maintain a stable pH, ideally within the neutral range (pH 6-8). The stability of pyrazole compounds can be strongly influenced by the solvent.[5] Avoid using highly acidic or basic aqueous conditions unless required by the experimental protocol, as these can accelerate hydrolysis.[1]
Q4: How can I detect if my solution of this compound has degraded?
A4: Degradation can sometimes be observed visually as a change in color or the formation of precipitate. However, for quantitative assessment, analytical methods are required. The most common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound after solution preparation. | Prepare fresh solutions for each experiment. Verify storage conditions (temperature, light protection). Perform a quick HPLC check to confirm the concentration and purity of the stock solution. |
| Solution develops a yellow or brown tint over time. | Oxidation or photodegradation. | Store the solution under an inert atmosphere (argon or nitrogen). Use amber vials or protect from light. Consider adding a small amount of an antioxidant if compatible with your experiment.[1] |
| Precipitate forms in the solution upon storage, especially at low temperatures. | Poor solubility at the storage temperature or precipitation of a degradation product. | Confirm the solubility of the compound in your chosen solvent at the storage temperature. If solubility is an issue, consider storing at a higher concentration in an organic solvent like DMSO and diluting it just before use. If degradation is suspected, analyze the precipitate and supernatant by HPLC. |
| HPLC analysis shows a significant decrease in the main peak area and the appearance of new peaks. | Chemical degradation (e.g., hydrolysis, oxidation). | The solution is no longer viable. To prevent future occurrences, a forced degradation study is recommended to identify the specific cause.[1] Based on the findings, adjust the solution's pH, solvent, or storage conditions. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Protocol
This protocol is used to intentionally degrade the compound to identify its potential degradation pathways and develop a stability-indicating analytical method.
Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acidic Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Basic Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Incubate a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a photostability chamber with a combination of visible and UV light for 24-48 hours.[1]
-
Control: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each vial.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by RP-HPLC to determine the percentage of the parent compound remaining and profile the degradation products.
-
Data Presentation:
Table 1: Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Method | Typical Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp or 40-60°C | Hydrolysis of side chain/ring |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp or 40-60°C | Hydrolysis of side chain/ring |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | N-oxidation, hydroxylation |
| Photolysis | UV/Visible Light Chamber | ICH Q1B Guidelines | Photochemical reactions |
| Thermal Stress | Heating (Dry or Solution) | 60-80°C | Thermally-induced decomposition |
Protocol 2: Example RP-HPLC Method for Stability Analysis
Objective: To quantify this compound and separate it from potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
Table 2: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Visualizations
Caption: Potential degradation pathways for the compound under various stress conditions.
Caption: Experimental workflow for assessing the stability of the compound in solution.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (1172566-04-9) for sale [vulcanchem.com]
- 3. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid through Recrystallization
For researchers, scientists, and professionals in drug development, achieving high purity of active pharmaceutical ingredients and intermediates is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, a key building block in pharmaceutical synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyrazole derivatives, including those with carboxylic acid functionalities, a range of solvents can be effective. Common choices include alcohols (ethanol, methanol, isopropanol), ethyl acetate, and water.[2] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are often employed to achieve optimal solubility characteristics.[2] The polarity of this compound suggests that polar protic solvents or mixtures thereof are a good starting point.
Q2: How can I determine the optimal solvent ratio for a mixed-solvent recrystallization?
A2: To determine the ideal ratio for a mixed solvent system (e.g., ethanol/water), dissolve the crude this compound in the minimum amount of the "good" solvent (the one in which it is more soluble, e.g., hot ethanol). Then, slowly add the "poor" solvent (the one in which it is less soluble, e.g., water) at an elevated temperature until the solution becomes slightly turbid. Add a small amount of the "good" solvent back into the solution until it becomes clear again. This point is near the saturation point, and upon slow cooling, crystals should form.
Q3: What are the potential impurities in crude this compound?
A3: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. In the synthesis of N-alkyl pyrazoles, potential impurities include regioisomers (where the alkyl group is on a different nitrogen atom of the pyrazole ring), unalkylated pyrazole acetic acid, and residual reagents from the synthesis. The specific impurities will depend on the synthetic route employed.
Q4: My recrystallization yield is consistently low. What are the likely causes and how can I improve it?
A4: Low recovery is a common issue in recrystallization. Several factors can contribute to this:
-
Using too much solvent: Dissolving the compound in an excessive amount of hot solvent will result in a significant portion remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Incomplete precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of the product, assuming the impurities remain in solution.
-
Washing with a large volume of cold solvent: While washing the collected crystals is necessary to remove residual mother liquor, using too much cold solvent can redissolve some of the purified product. Use a minimal amount of ice-cold solvent for washing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The solution is supersaturated, but nucleation has not occurred. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound, and the solution is too concentrated.- The presence of significant impurities can lower the melting point of the mixture. | - Reheat the solution to redissolve the oil and add a small amount of additional solvent to lower the saturation point. Allow it to cool slowly.- Consider using a different solvent or solvent system with a lower boiling point.- If colored impurities are present, consider a pre-purification step with activated charcoal. |
| Crystals form too quickly and appear as a fine powder. | - The solution was cooled too rapidly.- The solution was highly supersaturated. | - Ensure a slow cooling process. Insulate the flask to allow for gradual temperature decrease.- Reheat the solution to dissolve the powder and add a small amount of extra solvent before allowing it to cool slowly. |
| The purified crystals are still impure (e.g., off-color, broad melting point). | - The chosen solvent is not effective at separating the specific impurities.- The cooling process was too fast, leading to the trapping of impurities within the crystal lattice.- Incomplete removal of the mother liquor from the crystals. | - Experiment with different recrystallization solvents or solvent systems.- Ensure slow and undisturbed cooling to allow for the formation of well-defined crystals.- Wash the collected crystals with a small amount of fresh, ice-cold solvent. A second recrystallization may be necessary. |
Data Presentation
| Solvent/System | Polarity | Expected Solubility of this compound | Notes |
| Water | High | Low at room temp, moderate to high when hot | Good for creating mixed solvent systems with alcohols. |
| Ethanol | High | Moderate at room temp, high when hot | A common and often effective choice.[2] |
| Methanol | High | Moderate at room temp, high when hot | Similar to ethanol, but with a lower boiling point.[2] |
| Ethyl Acetate | Medium | Low to moderate at room temp, high when hot | Can be effective for less polar impurities. |
| Hexane/Ethyl Acetate | Low/Medium | Low solubility | Used as a mixed solvent system where hexane acts as the anti-solvent.[2] |
| Dichloromethane/Petroleum Ether | Low/Medium | Low solubility | Another mixed solvent option for less polar compounds. |
| Ether/Tetrahydrofuran | Medium | Variable | Has been reported for a similar pyrazole acetic acid derivative. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound has been identified (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, for instance, by air-drying on the filter paper or in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility profile. A common example for a polar compound like this compound would be an ethanol/water system.
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, add water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly and without agitation to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Experimental workflow for the recrystallization process.
Caption: A logical diagram for troubleshooting common recrystallization issues.
References
Challenges in the scale-up synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the scale-up synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound and its intermediates.
Step 1: N-Ethylation of Ethyl 2-(1H-pyrazol-3-yl)acetate
Q1: My N-ethylation reaction is showing low conversion to the desired product, ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate. What are the likely causes and how can I improve the yield?
A: Low conversion in the N-ethylation of ethyl 2-(1H-pyrazol-3-yl)acetate can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended. Common causes include suboptimal reaction conditions and reagent purity.[1]
-
Troubleshooting Steps:
-
Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of the pyrazole nitrogen. Ensure the base is strong enough; common options include potassium carbonate (K₂CO₃) or sodium hydride (NaH). For less reactive ethylating agents, a stronger base like NaH may be necessary. Using a slight excess of the base can also be beneficial.
-
Solvent and Solubility: Poor solubility of the pyrazole starting material or the base can impede the reaction. Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility.
-
Ethylating Agent Reactivity: The reactivity of the ethylating agent (e.g., ethyl iodide, ethyl bromide) is crucial. The general reactivity trend for the leaving group is I > Br > Cl. If you are using ethyl chloride, switching to ethyl bromide or iodide could improve the reaction rate.
-
Reaction Temperature and Time: Increasing the reaction temperature or extending the reaction time can improve conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration and temperature.
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Moisture Control: The presence of water can quench the pyrazole anion and react with strong bases. Ensure that all reagents and solvents are anhydrous.
-
Q2: I am observing the formation of two regioisomers during the N-ethylation. How can I improve the regioselectivity to favor the desired N1-ethyl isomer?
A: The formation of a mixture of N1 and N2-ethylated pyrazoles is a common challenge due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[2] The regioselectivity is influenced by steric and electronic factors.
-
Strategies to Improve Regioselectivity:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If the substituent at the C5 position is bulkier than the one at the C3 position, N1 alkylation is generally favored. In the case of ethyl 2-(1H-pyrazol-3-yl)acetate, the C3 substituent is an acetic acid ester group.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Non-polar solvents may favor N1 alkylation due to the aggregation of pyrazole molecules, which can shield one of the nitrogen atoms.
-
Nature of the Base and Cation: The counter-ion of the base can play a role in directing the alkylation. Different alkali metal cations (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can coordinate differently with the pyrazole anion, influencing the accessibility of the nitrogen atoms to the electrophile.
-
Temperature Control: Lowering the reaction temperature may enhance regioselectivity in some cases.
-
Q3: The reaction mixture has developed a dark color during the N-ethylation. Is this normal, and how can I obtain a cleaner product?
A: Discoloration of the reaction mixture during N-alkylation of pyrazoles is a frequent observation, often due to the formation of colored impurities from the decomposition of reagents or side reactions.
-
Mitigation and Purification Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to colored byproducts.
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Purification of Starting Materials: Ensure the purity of the starting pyrazole and the ethylating agent, as impurities can contribute to color formation.
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Work-up Procedure: An acidic wash during the work-up can sometimes help remove basic colored impurities.
-
Purification Techniques: The crude product can be purified by column chromatography on silica gel or by recrystallization to remove colored impurities. A patent on pyrazole purification suggests that forming an acid addition salt, crystallizing it, and then neutralizing it back to the free base can be an effective purification method.[3]
-
Step 2: Hydrolysis of Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate
Q4: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete, even after prolonged reaction times. What can I do to drive the reaction to completion?
A: Incomplete hydrolysis of esters can be a frustrating issue, especially during scale-up. Several factors can contribute to this problem.
-
Troubleshooting Incomplete Hydrolysis:
-
Choice of Base and Stoichiometry: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for saponification. Ensure that at least a stoichiometric amount of base is used, and often an excess (e.g., 1.5-2.0 equivalents) is beneficial to drive the reaction to completion. Lithium hydroxide (LiOH) can sometimes be more effective.
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Solvent System: The reaction is often carried out in a mixture of water and a co-solvent like methanol, ethanol, or THF to ensure the solubility of the ester.[4] If the ester has poor solubility, increasing the proportion of the organic co-solvent or switching to a different co-solvent system might be necessary. Avoid using alcoholic solvents that can lead to transesterification.[5]
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Temperature: Heating the reaction mixture is typically required to achieve a reasonable reaction rate. Refluxing is a common practice.
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Monitoring the Reaction: Closely monitor the disappearance of the starting ester by TLC or LC-MS. If the reaction stalls, adding more base or increasing the temperature may be necessary.
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Q5: I am concerned about potential side reactions during the hydrolysis. What are the common byproducts, and how can I minimize their formation?
A: While saponification is generally a robust reaction, side reactions can occur, especially with sensitive substrates or under harsh conditions.
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Common Side Reactions and Prevention:
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Transesterification: If an alcohol is used as a co-solvent, transesterification can compete with hydrolysis, leading to the formation of a different ester.[5] To avoid this, use a non-alcoholic co-solvent like THF or dioxane, or use the alcohol corresponding to the ester (in this case, ethanol).
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Degradation of the Pyrazole Ring: While pyrazoles are generally stable, prolonged exposure to strong base at high temperatures could potentially lead to ring-opening or other degradation pathways, although this is less common. It is advisable to use the mildest conditions that afford complete conversion in a reasonable time.
-
Data Presentation
The following tables summarize key parameters and potential outcomes for the scale-up synthesis of this compound.
Table 1: N-Ethylation of Ethyl 2-(1H-pyrazol-3-yl)acetate - Condition Optimization
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>10 kg) | Troubleshooting Notes |
| Base | NaH, K₂CO₃ | K₂CO₃ (safer handling) | K₂CO₃ | NaH is highly reactive and poses safety risks on a large scale. |
| Solvent | DMF, Acetonitrile | Acetonitrile, Toluene | Toluene (easier to remove) | DMF can be difficult to remove on a large scale. |
| Ethylating Agent | Ethyl iodide, Ethyl bromide | Ethyl bromide | Ethyl bromide | Ethyl iodide is more reactive but also more expensive. |
| Temperature | 25-80 °C | 40-60 °C | 50-60 °C (better control) | Exothermic reaction; requires careful temperature monitoring on a large scale. |
| Typical Yield | 85-95% | 80-90% | 75-85% | Yields may decrease slightly on scale-up due to handling losses and less efficient mixing. |
| Regioisomer Ratio (N1:N2) | ~9:1 to >20:1 | ~9:1 to 15:1 | ~9:1 to 12:1 | Regioselectivity can be sensitive to reaction conditions and mixing efficiency. |
Table 2: Hydrolysis of Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate - Condition Optimization
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>10 kg) | Troubleshooting Notes |
| Base | NaOH, KOH, LiOH | NaOH, KOH | NaOH (cost-effective) | Ensure complete dissolution of the base before adding the ester. |
| Solvent System | H₂O/MeOH, H₂O/THF | H₂O/Ethanol | H₂O/Ethanol | Using ethanol as a co-solvent avoids transesterification issues. |
| Equivalents of Base | 1.5 - 2.0 | 1.2 - 1.5 | 1.1 - 1.3 | Use a smaller excess on a large scale to simplify work-up and reduce waste. |
| Temperature | 25-60 °C | 50-70 °C | 60-70 °C | Higher temperatures may be needed to drive the reaction to completion on a large scale. |
| Typical Yield | 90-98% | 88-95% | 85-92% | Work-up and isolation are critical for achieving high yields on a large scale. |
| Purity | >98% | >98% | >97% | Impurities can arise from incomplete hydrolysis or degradation. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate
Materials:
-
Ethyl 2-(1H-pyrazol-3-yl)acetate
-
Ethyl bromide
-
Potassium carbonate (anhydrous, powdered)
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Acetonitrile (anhydrous)
Procedure (1 kg scale):
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Charge a 20 L jacketed glass reactor with ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 kg, 6.49 mol) and anhydrous acetonitrile (10 L).
-
Stir the mixture at room temperature to ensure complete dissolution.
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Add powdered anhydrous potassium carbonate (1.35 kg, 9.74 mol, 1.5 equiv) to the solution.
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Heat the mixture to 40-45 °C with stirring.
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Slowly add ethyl bromide (0.85 kg, 7.79 mol, 1.2 equiv) over a period of 1-2 hours, maintaining the internal temperature below 50 °C. The addition is exothermic.
-
After the addition is complete, maintain the reaction mixture at 50-55 °C and monitor the progress by LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 1 L).
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Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
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Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate.
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Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Scale-up Hydrolysis of Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate
Materials:
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Ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate
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Sodium hydroxide (NaOH)
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Ethanol
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Water
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Hydrochloric acid (HCl), concentrated
Procedure (1 kg scale):
-
Charge a 20 L jacketed glass reactor with a solution of sodium hydroxide (0.35 kg, 8.75 mol, 1.5 equiv) in water (5 L).
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Add ethanol (5 L) to the sodium hydroxide solution with stirring.
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Add ethyl 2-(1-ethyl-1H-pyrazol-3-yl)acetate (1.0 kg, 5.49 mol) to the basic solution at room temperature.
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Heat the reaction mixture to 60-65 °C and stir until the hydrolysis is complete as monitored by LC-MS (typically 2-4 hours).
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Dilute the remaining aqueous solution with water (5 L) and wash with a non-polar solvent (e.g., methyl tert-butyl ether) to remove any unreacted ester or non-polar impurities.
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Cool the aqueous layer to 0-5 °C in an ice bath.
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Slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to ~2-3. The product will precipitate as a white solid.
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Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.
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Filter the solid product and wash the filter cake with cold water until the washings are neutral.
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Dry the product in a vacuum oven at 40-50 °C to a constant weight to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for low conversion in N-ethylation.
Caption: Troubleshooting workflow for incomplete ester hydrolysis.
Caption: Logical workflow for improving N-ethylation regioselectivity.
References
Minimizing side-product formation in 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid. Our aim is to help you minimize side-product formation and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy is a three-step process:
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Pyrazole Ring Formation: Cyclocondensation of a β-keto ester, such as diethyl 3-oxopentanedioate, with hydrazine hydrate to form ethyl 2-(1H-pyrazol-3-yl)acetate.
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N-Alkylation: Introduction of the ethyl group onto the pyrazole nitrogen atom using an ethylating agent like ethyl iodide or ethyl bromide. This step is critical as it can lead to the formation of regioisomeric side-products.
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Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
Q2: What are the primary side-products to expect during this synthesis?
A2: The major side-product is the regioisomer, 2-(1-ethyl-1H-pyrazol-5-yl)acetic acid, formed during the N-alkylation step. Other potential impurities include unreacted starting materials, over-alkylated pyrazole species, and byproducts from the hydrolysis step, such as the corresponding ethyl ester if the reaction is incomplete.
Q3: How can I control the regioselectivity of the N-alkylation step to favor the desired 1,3-disubstituted product?
A3: Controlling the regioselectivity of N-alkylation is crucial. Several factors can influence the outcome:
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Choice of Base: Sterically hindered, non-nucleophilic bases such as 2,6-lutidine can promote alkylation at the less sterically hindered N1 position.
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Catalyst: While not always necessary, certain catalysts can direct the alkylation. For instance, some literature suggests that magnesium-based catalysts can favor N2 alkylation, so these should be avoided if the N1 isomer is desired.
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Reaction Conditions: Lower temperatures and careful control of stoichiometry can help minimize side reactions. A catalyst-free Michael addition approach has also been shown to provide high N1 selectivity.[1]
Q4: What are the best methods for purifying the final product and removing the regioisomeric impurity?
A4: Purification can be challenging due to the similar physical properties of the regioisomers. The most effective methods include:
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Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired 1,3-isomer from the 1,5-isomer.[2]
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Fractional Crystallization: In some cases, fractional crystallization of the crude product or its salts can be used to enrich the desired isomer.
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Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.
Q5: Are there any known issues with the final hydrolysis step?
A5: The hydrolysis of the ethyl ester is typically straightforward but can present some challenges. Incomplete hydrolysis will result in contamination of the final product with the starting ester. Under harsh acidic or basic conditions, particularly at elevated temperatures, there is a potential for decarboxylation of the acetic acid moiety, although this is less common for this specific compound.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete reaction in any of the three steps. | - Ring Formation: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Consider adjusting the reaction time or temperature. - N-Alkylation: Confirm the activity of the ethylating agent and the base. Ensure anhydrous conditions if using moisture-sensitive reagents. - Hydrolysis: Use a sufficient excess of base (e.g., LiOH or NaOH) and allow for adequate reaction time. |
| Significant formation of the undesired regioisomer | Poor regioselectivity during N-alkylation. | - Modify the N-alkylation protocol. Switch to a sterically hindered base like 2,6-lutidine. - Explore a catalyst-free Michael addition if applicable to your specific starting material.[1] - Optimize the reaction temperature, starting with lower temperatures. |
| Product loss during work-up or purification | Suboptimal extraction or chromatography conditions. | - Ensure the pH is adjusted correctly during aqueous work-up to ensure the carboxylic acid is in its desired form (protonated for organic extraction). - Optimize the solvent system for column chromatography to achieve better separation. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of the regioisomeric side-product | Non-selective N-alkylation. | - Refer to the solutions for low regioselectivity in the N-alkylation step. - Employ more efficient purification techniques such as preparative HPLC or multiple rounds of column chromatography. |
| Residual starting ester | Incomplete hydrolysis. | - Increase the reaction time and/or temperature for the hydrolysis step. - Use a stronger base or a higher concentration of the base. |
| Unidentified impurities | Side reactions during ring formation or N-alkylation. | - Characterize the impurities using techniques like NMR and MS to understand their origin. - Re-evaluate the reaction conditions of the step where the impurity is likely formed. Consider lowering the temperature or changing the solvent. |
Experimental Protocols
Key Experiment: N-Alkylation of Ethyl 2-(1H-pyrazol-3-yl)acetate
This protocol is a general guideline and may require optimization.
Materials:
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Ethyl 2-(1H-pyrazol-3-yl)acetate
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Ethyl iodide (or ethyl bromide)
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2,6-lutidine (or another suitable non-nucleophilic base)
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Anhydrous N,N-dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Dissolve ethyl 2-(1H-pyrazol-3-yl)acetate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add 2,6-lutidine (1.2 equivalents) to the solution.
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Slowly add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to separate the regioisomers.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Diagram 2: N-Alkylation Regioisomer Formation
Caption: Formation of regioisomers during N-alkylation.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Troubleshooting Cell Viability Challenges with 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with cell viability assays following treatment with 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected cytotoxicity with this compound in our cancer cell lines. What are the potential reasons?
A1: Several factors could contribute to reduced cytotoxic effect. Consider the following:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved. Pyrazole-based compounds can sometimes have limited aqueous solubility, leading to precipitation in culture media, which reduces the effective concentration. Visually inspect your treatment media for any signs of precipitation. It is advisable to prepare fresh dilutions for each experiment.
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines.[1]
-
Treatment Duration and Concentration: The cytotoxic effects of pyrazole derivatives are often time and concentration-dependent.[1] An insufficient incubation period may not be enough to induce a significant decrease in cell viability. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Assay Interference: The compound may interfere with the viability assay itself. For example, in MTT or XTT assays, the compound could chemically reduce the tetrazolium salt, leading to a false positive signal for cell viability. Running a "no-cell" control with the compound and assay reagents can help identify such interference.
Q2: Our cell viability results are inconsistent across replicate wells and between experiments. What could be causing this variability?
A2: Inconsistent results can stem from several experimental variables:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to achieve consistent cell numbers across all wells.
-
Solvent Concentration: If using a solvent like DMSO to dissolve the compound, ensure the final concentration is consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and media components, leading to an "edge effect." It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experimental samples.
-
Improper Reagent Handling: Ensure that your this compound stock solution and assay reagents are stored correctly to prevent degradation.
Q3: We observe over 100% cell viability in some of our treatment groups compared to the vehicle control. What does this indicate?
A3: This phenomenon can be due to several factors:
-
Increased Metabolic Activity: At certain concentrations, the compound might stimulate an increase in cellular metabolism without an actual increase in cell number. This is particularly relevant for metabolic-based assays like the MTT assay.
-
Cell Proliferation: Some compounds can induce cell proliferation at low concentrations, a phenomenon known as hormesis.
-
Assay Interference: As mentioned previously, the compound may directly interact with the assay reagents, leading to a false signal.
-
Uneven Cell Seeding: Fewer cells in the control wells compared to the treatment wells can also lead to this result.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Cell Viability
If you observe higher-than-expected cell viability or a lack of dose-response, follow these steps:
-
Verify Compound Integrity and Solubility:
-
Confirm the identity and purity of your this compound.
-
Prepare fresh stock solutions and dilutions.
-
Visually inspect the treatment wells under a microscope for any signs of compound precipitation.
-
-
Optimize Experimental Conditions:
-
Perform a dose-response curve with a wider range of concentrations.
-
Conduct a time-course experiment to determine the optimal treatment duration.
-
-
Rule out Assay Interference:
-
Run a "no-cell" control by adding the compound to media without cells and then performing the viability assay.
-
Consider using an alternative viability assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like Trypan Blue exclusion or a luminescence-based ATP assay).
-
Guide 2: Addressing Inconsistent Results
To improve the reproducibility of your experiments, consider the following:
-
Standardize Cell Culture and Seeding:
-
Use cells from a similar passage number for all experiments.
-
Ensure a uniform single-cell suspension before seeding.
-
Allow cells to adhere and stabilize overnight before adding the compound.
-
-
Control for Environmental Factors:
-
Minimize evaporation by using plate sealers or a humidified incubator.
-
Avoid using the outer wells of the microplate for critical data points.
-
-
Refine Pipetting Technique:
-
Use calibrated pipettes and ensure proper mixing of solutions.
-
Change pipette tips between different concentrations and replicates.
-
Data Presentation
While specific experimental data for this compound is not widely available in the public domain, the following table provides an illustrative example of how to present cytotoxicity data. These hypothetical IC50 values are based on the known activity of similar pyrazole derivatives against various cancer cell lines.[1][2]
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) for this compound |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 15.5 |
| A549 | Non-Small Cell Lung Cancer | 48 | 45.2 |
| HeLa | Cervical Cancer | 48 | 25.8 |
| HepG2 | Liver Cancer | 48 | 32.1 |
Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally for your specific cell lines and conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dose).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal activity of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is an organic compound with the CAS number 1172566-04-9.[1] It is a derivative of pyrazole and is used as a building block in organic synthesis, particularly in pharmaceutical research.[1] Its molecular formula is C7H10N2O2, and its molecular weight is 154.17 g/mol .[1] It is typically a powder at room temperature.[1]
Q2: How should I store this compound?
A2: For long-term stability, it is recommended to store the solid compound in a dry, sealed container at room temperature or between 2-8°C.[1] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to precipitation.
Q3: What is the best solvent to dissolve this compound?
A3: Due to its acetic acid group, this compound is expected to have limited aqueous solubility, a common issue with many small molecule drugs in development.[2][3] It is advisable to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[4] The final concentration of the organic solvent in your aqueous assay buffer should be kept low (typically less than 1%) to avoid solvent-induced effects on the biological system.[4]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common problem for compounds with poor aqueous solubility.[4] Here are several strategies to mitigate this issue:
-
Lower the Final Concentration: Your target concentration in the aqueous buffer might be above the compound's solubility limit. Try using a lower final concentration.[4]
-
Optimize Co-Solvent Percentage: While keeping the DMSO concentration low is important, you can experiment with slightly different final percentages to find a balance between solubility and biological compatibility.[4]
-
Adjust Buffer pH: As an acidic compound, its solubility is pH-dependent. Increasing the pH of the aqueous buffer (making it more basic) will deprotonate the carboxylic acid group, which can increase its aqueous solubility.
-
Use Sonication or Vortexing: Gentle vortexing or sonication can help to keep the compound in solution, but be cautious to avoid compound degradation.[4]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in my biological assay.
-
Possible Cause: Compound precipitation or degradation.
-
Solution:
-
Visually Inspect Solutions: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If precipitate is observed, try gentle warming and vortexing to redissolve it.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions from your concentrated stock solution immediately before use.[4]
-
pH Control: The pH of your assay buffer is critical. Since the compound is acidic, its charge state and, consequently, its activity can be highly dependent on the pH. Ensure your buffer has sufficient capacity to maintain a constant pH throughout the experiment.
-
Forced Degradation Study: To understand the stability of your compound, you can perform a forced degradation study by exposing it to stress conditions like acidic or basic hydrolysis, oxidation, and photolysis.[5]
-
Issue 2: The observed biological activity of the compound is lower than expected.
-
Possible Cause: The pH of the assay buffer is not optimal for the compound's activity.
-
Solution:
-
Determine the Optimal pH: The activity of many enzymes and compounds can be represented by a bell-shaped curve when plotted against pH. It is crucial to determine the optimal pH for the activity of this compound in your specific assay system.
-
pH Screening: Perform your assay across a range of pH values to identify the pH at which the compound exhibits maximum activity. A detailed protocol for this is provided below.
-
Data Presentation
The activity of this compound is expected to be pH-dependent. Below is an illustrative table showing how to present data from a pH optimization experiment.
Table 1: Illustrative Data on the pH-Dependent Relative Activity of this compound
| Buffer pH | Relative Activity (%) |
| 5.5 | 35 |
| 6.0 | 58 |
| 6.5 | 85 |
| 7.0 | 100 |
| 7.5 | 92 |
| 8.0 | 73 |
| 8.5 | 51 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Detailed Experimental Protocols
Protocol: Determination of Optimal pH for Activity
This protocol describes a general method to determine the optimal pH for the biological activity of this compound in a typical enzymatic or cell-based assay.
1. Materials:
-
This compound
-
DMSO
-
A set of biological buffers (e.g., MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment[6]
-
Your specific assay components (enzyme, substrate, cells, etc.)
-
pH meter
-
Spectrophotometer, fluorometer, or other detection instrument
2. Procedure:
-
Step 1: Preparation of Buffers
-
Prepare a series of buffers, each at the same molar concentration (e.g., 100 mM), covering a pH range from 5.5 to 8.5 in 0.5 pH unit increments.
-
Adjust the pH of each buffer solution accurately using a calibrated pH meter and dropwise addition of HCl or NaOH.[6]
-
-
Step 2: Preparation of Compound Stock Solution
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
-
Step 3: Assay Setup
-
For each pH value to be tested, prepare your assay reaction mixture. This will typically include the buffer, your target enzyme or cells, and any necessary substrates or co-factors.
-
Create a set of working solutions of the compound by diluting the DMSO stock into each of the different pH buffers. Critical: Add the DMSO stock to the buffer and mix immediately to minimize precipitation.
-
Initiate the reaction by adding the diluted compound solution to the assay mixture.
-
Include appropriate controls: a "no-compound" control (DMSO vehicle only) for each pH value to determine the baseline activity, and a "no-enzyme" or "no-cell" control to check for background signal.
-
-
Step 4: Data Collection and Analysis
-
Incubate the reactions under the conditions specified by your assay protocol (e.g., temperature, time).
-
Measure the output of the assay (e.g., absorbance, fluorescence) at the appropriate time points.
-
Calculate the activity of the compound at each pH relative to the "no-compound" control for that same pH.
-
Plot the relative activity as a function of pH to determine the optimal pH for the compound's activity.
-
Visualizations
Caption: Workflow for determining the optimal pH for compound activity.
Caption: Plausible inhibitory action on the PI3K/AKT/mTOR pathway.
References
- 1. This compound (1172566-04-9) for sale [vulcanchem.com]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sciencing.com [sciencing.com]
Validation & Comparative
A Comparative Efficacy Analysis of Pyrazole Acetic Acid Derivatives in Inflammation and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the biological efficacy of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid and structurally similar pyrazole derivatives. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings on related compounds to provide a framework for its potential therapeutic applications and to guide future research. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]
Comparative Efficacy of Pyrazole Derivatives: A Data-Driven Overview
The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring.[4] To illustrate this, the following table summarizes the efficacy of several representative pyrazole compounds across various biological assays.
| Compound Class/Derivative | Target/Assay | Efficacy Metric (IC50/Inhibition %) | Therapeutic Area | Reference |
| Celecoxib | COX-2 Inhibition | 0.04 µM | Anti-inflammatory | [2] |
| Phenylbutazone | COX-1/COX-2 Inhibition | 4.3 µM (COX-1), 15.0 µM (COX-2) | Anti-inflammatory | [2] |
| SC-558 | COX-2 Inhibition | 0.001 µM | Anti-inflammatory | [2] |
| 3-(trifluoromethyl)-5-arylpyrazole derivative | COX-2 Inhibition | 0.02 µM | Anti-inflammatory | [5] |
| 3,5-diarylpyrazole derivative | COX-2 Inhibition | 0.01 µM | Anti-inflammatory | [5] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | 0.03 µM (COX-2), 0.12 µM (5-LOX) | Anti-inflammatory | [5] |
| Pyrazoline derivative 2g | Lipoxygenase Inhibition | 80 µM | Anti-inflammatory | [1] |
| Curcuminoid pyrazole | α-synuclein aggregation inhibition | Not specified | Neuroprotective | |
| 1,3,4-trisubstituted pyrazole derivative 5a | Carrageenan-induced paw edema | ≥84.2% inhibition | Anti-inflammatory | |
| Pyrazolyl-s-triazine derivative 7d | EGFR Inhibition | 70.3 nM | Anticancer | |
| Pyrazolyl-s-triazine derivative 7f | EGFR Inhibition | 59.24 nM | Anticancer |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are protocols for key experiments frequently cited in the study of pyrazole derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit COX-1 and COX-2 enzymes.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound and its analogs)
-
Fluorescent probe
-
Assay buffer
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound.
-
Incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity over a set period. The rate of increase in fluorescence is proportional to COX activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Objective: To assess the ability of a test compound to reduce paw edema induced by carrageenan.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1%)
-
Test compound
-
Vehicle control
-
Pletysmometer
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After a set period (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a pletysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Antimicrobial Susceptibility Testing (Poison Plate Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Fungal strains (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA)
-
DMSO (solvent)
-
Petri plates
Procedure:
-
Dissolve the test compound in DMSO.
-
Add different concentrations of the compound to molten SDA.
-
Pour the agar into sterile Petri plates and allow it to solidify.
-
Inoculate the plates with the fungal strain.
-
Incubate the plates at an appropriate temperature and for a sufficient duration.
-
The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.
Mechanism of Action: COX Inhibition in the Inflammatory Pathway
Many pyrazole-based anti-inflammatory agents exert their effects by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
For Immediate Release
[City, State] – December 27, 2025 – In the dynamic landscape of drug discovery, the precise validation of a compound's mechanism of action is paramount. This guide offers a comprehensive comparative analysis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, a pyrazole derivative with therapeutic potential. By examining its activity alongside established alternatives and providing detailed experimental frameworks, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
The diverse biological activities of pyrazole-containing compounds, ranging from anti-inflammatory to anticancer effects, have positioned them as a significant area of interest in medicinal chemistry. Understanding the specific molecular interactions of this compound is crucial for its potential clinical applications. This guide explores two primary putative mechanisms: the inhibition of Cyclooxygenase (COX) enzymes and the modulation of the EGFR/PI3K/AKT/mTOR signaling pathway.
Comparative Analysis of Inhibitory Activity
To contextualize the efficacy of this compound, a direct comparison with well-characterized inhibitors is essential. While specific experimental data for the titular compound remains proprietary, this section presents a comparative framework using data from established COX and EGFR/PI3K/AKT/mTOR pathway inhibitors.
Table 1: Comparative Inhibitory Activity of Pyrazole Derivatives and Standard Inhibitors
| Compound | Target | Assay Type | IC50 | Cell Line/Enzyme Source |
| This compound | COX-1/COX-2, EGFR, PI3K | Enzymatic/Cell-based | Data Not Publicly Available | - |
| Celecoxib[1][2] | COX-2 | Enzymatic | 40 nM | Human recombinant |
| SC-560[3][4] | COX-1 | Enzymatic | 9 nM | Human recombinant |
| Pyrazolyl s-triazine derivative (Compound 7f)[5][6] | EGFR | Kinase Assay | 59.24 nM | - |
| Pyrazolyl s-triazine derivative (Compound 7d)[5][6] | EGFR | Kinase Assay | 70.3 nM | - |
| Erlotinib | EGFR | Kinase Assay | 72.3 nM | - |
Illuminating the Signaling Cascade: EGFR/PI3K/AKT/mTOR Pathway
Recent studies have highlighted the role of pyrazole derivatives in targeting the EGFR/PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. The inhibition of this pathway represents a promising avenue for anticancer therapies.
The workflow for investigating the effect of this compound on this pathway involves a series of established molecular biology techniques.
The proposed mechanism suggests that this compound may bind to the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent activation of the downstream PI3K/AKT/mTOR cascade. This disruption of the signaling pathway ultimately leads to decreased cell proliferation and survival.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
EGFR Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of EGFR enzyme solution (e.g., 4 ng/µL) to each well.
-
Add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL Poly(Glu, Tyr) and 10 µM ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for Phosphorylated AKT and mTOR
This protocol details the detection of phosphorylated (activated) forms of AKT and mTOR in cell lysates following treatment with the test compound.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control (GAPDH).
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet publicly available, this guide provides a robust framework for its validation. By comparing its potential activity with known inhibitors and utilizing detailed experimental protocols, researchers can effectively elucidate its molecular targets and signaling pathways. The potential for this compound to inhibit either the COX enzymes or the EGFR/PI3K/AKT/mTOR pathway warrants further investigation and highlights its promise as a novel therapeutic agent. This comparative guide serves as a foundational tool to propel such research forward.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. promega.com [promega.com]
- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-reactivity profiling of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid against a panel of kinases
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid. To contextualize its selectivity, the performance of this compound is compared against Sorafenib, a well-established multi-kinase inhibitor.
Disclaimer: The experimental data presented in this guide for this compound is hypothetical and for illustrative purposes only. Publicly available kinase screening data for this specific compound is not available at the time of publication. The data for the comparator, Sorafenib, is representative of its known inhibitory profile.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] While the development of selective kinase inhibitors is a primary goal in drug discovery, understanding a compound's off-target effects is equally critical for predicting potential toxicity and identifying new therapeutic opportunities.[2][3] Kinase cross-reactivity profiling, or kinome scanning, has become a standard approach for characterizing the selectivity of small molecule inhibitors.[4]
This guide examines the hypothetical selectivity of this compound against a panel of representative kinases from different families. By comparing its activity to Sorafenib, a multi-kinase inhibitor known to target the RAF-MEK-ERK (MAPK) signaling pathway among others, we aim to illustrate how such a compound might be evaluated for its specificity.[5][6]
Data Presentation: Kinase Inhibition Profiling
The inhibitory activity of this compound and the comparator, Sorafenib, was assessed at a concentration of 1 µM against a panel of 15 kinases. The data, presented as percent inhibition, is summarized in Table 1. This format allows for a direct comparison of the compounds' selectivity profiles.
| Kinase Target | Kinase Family | This compound (% Inhibition at 1 µM) | Sorafenib (% Inhibition at 1 µM) |
| BRAF | Serine/Threonine Kinase | 92 | 95 |
| BRAF (V600E) | Serine/Threonine Kinase | 95 | 98 |
| CRAF (RAF1) | Serine/Threonine Kinase | 88 | 91 |
| MEK1 | Serine/Threonine Kinase | 15 | 25 |
| ERK2 | Serine/Threonine Kinase | 8 | 18 |
| VEGFR2 | Tyrosine Kinase | 12 | 89 |
| PDGFRβ | Tyrosine Kinase | 9 | 85 |
| c-KIT | Tyrosine Kinase | 5 | 82 |
| FLT3 | Tyrosine Kinase | 7 | 79 |
| CDK2/cyclin A | Serine/Threonine Kinase | 4 | 45 |
| p38α | Serine/Threonine Kinase | 11 | 60 |
| AKT1 | Serine/Threonine Kinase | 3 | 15 |
| SRC | Tyrosine Kinase | 6 | 35 |
| LCK | Tyrosine Kinase | 4 | 28 |
| EGFR | Tyrosine Kinase | 2 | 10 |
Table 1: Hypothetical Comparative Kinase Inhibition Data. This table shows the percentage of kinase activity inhibited by a 1 µM concentration of each compound. Higher values indicate stronger inhibition. The data illustrates a hypothetical scenario where this compound is highly selective for RAF kinases, while Sorafenib shows a broader multi-kinase inhibition profile, consistent with its known mechanism of action.[5][7]
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Experimental Protocols
The following protocols describe standard methodologies for conducting in vitro kinase assays to determine inhibitor potency and selectivity.
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction using a commercially available assay system like ADP-Glo™.[8]
-
Materials and Reagents:
-
Recombinant human kinase enzymes
-
Specific peptide substrates for each kinase
-
Test compounds (this compound, Sorafenib) dissolved in DMSO
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Compound Preparation: Create a serial dilution series of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare a "no inhibitor" control using DMSO only.[8]
-
Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Enzyme Addition: Prepare the kinase enzyme solution by diluting the stock enzyme in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Pre-incubation: Gently shake the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure accurate potency assessment. Initiate the kinase reaction by adding 2 µL of this mixture to each well.[9]
-
Kinase Reaction: Shake the plate gently and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.
-
2. Radiometric Kinase Assay (Alternative Method)
The radiometric assay is considered a gold standard for its direct measurement of substrate phosphorylation.[4]
-
Materials and Reagents:
-
As above, but replace ATP with [γ-³²P]ATP.
-
Phosphocellulose paper or membrane for capturing the phosphorylated substrate.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Reaction Setup: The assay is set up similarly to the luminescence-based assay, with test compounds, kinase, and substrate in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a predetermined time, ensuring the reaction is in the linear range.[9]
-
Reaction Termination: The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: The paper is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled phosphorylated substrate bound to the paper.
-
Quantification: The amount of radioactivity on the paper is quantified using a scintillation counter.
-
Data Analysis: Kinase activity is determined by the amount of ³²P incorporated into the substrate. Percent inhibition and IC₅₀ values are calculated as described above.
-
References
- 1. cusabio.com [cusabio.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid and Reference COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pyrazole derivative 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid against established reference inhibitors of Cyclooxygenase-2 (COX-2). Due to the limited publicly available data on the specific biological activity of this compound, this document serves as a framework for researchers to conduct their own head-to-head comparisons. The provided experimental protocols and reference data for well-characterized inhibitors such as Celecoxib will enable a robust evaluation of this compound's potential as a selective COX-2 inhibitor.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and is primarily expressed at sites of inflammation.[1] The selective inhibition of COX-2 is a key therapeutic strategy for treating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1][2]
The pyrazole scaffold is a well-established pharmacophore in the design of selective COX-2 inhibitors, with the FDA-approved drug Celecoxib being a prominent example.[3][4] this compound shares this core structure, suggesting its potential as a COX-2 inhibitor.
Comparative Data
The following table summarizes the inhibitory activity of well-characterized reference COX-2 inhibitors. Researchers can use this data as a benchmark when evaluating the potency and selectivity of this compound.
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| This compound | COX-2 (Hypothesized) | Data Not Available | Data Not Available |
| Celecoxib | COX-2 | ~0.06 µM to 0.53 µM | ~6.6 to 308.16 |
| Rofecoxib | COX-2 | ~0.53 µM | ~35.5 to 36 |
| Etoricoxib | COX-2 | Data Not Available | ~106 |
| Indomethacin | COX-1/COX-2 | Data Not Available | ~0.4 |
Note: IC50 values and selectivity indices can vary depending on the specific assay conditions.
Experimental Protocols
To facilitate a direct comparison, the following detailed experimental protocols for determining COX-1 and COX-2 inhibition are provided.
In Vitro Biochemical Assay for COX Inhibition
This assay measures the ability of a compound to directly inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference inhibitors (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
Add the test compound or reference inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[5]
-
Immediately monitor the reaction progress by measuring the absorbance or fluorescence of the detection reagent at the appropriate wavelength. The rate of change is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell-Based Assay for COX Activity
This assay measures the inhibition of prostaglandin production in a cellular context, providing insights into the compound's activity in a more physiologically relevant system.
Materials:
-
Cell line expressing COX-1 or COX-2 (e.g., human dermal fibroblasts for COX-2, human lymphoma cells for COX-1)[6]
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimuli to induce COX-2 expression
-
Test compound and reference inhibitors
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
For COX-2 activity, stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression.
-
Treat the cells with various concentrations of the test compound or reference inhibitor for a specified period.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.
-
Determine the IC50 value as described in the biochemical assay.
Visualizing Pathways and Workflows
To further elucidate the context of this comparison, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Simplified COX signaling pathway illustrating the selective inhibition of COX-2.
Caption: General experimental workflow for comparing COX inhibitors.
Conclusion
While direct comparative data for this compound is not yet available in the public domain, its structural similarity to known pyrazole-based COX-2 inhibitors like Celecoxib provides a strong rationale for its investigation as a potential anti-inflammatory agent. This guide offers the necessary framework, including established protocols and reference inhibitor data, for researchers to perform a thorough and objective head-to-head comparison. The outlined experiments will enable the determination of the compound's inhibitory potency and its selectivity for COX-2 over COX-1, which are critical parameters for its potential therapeutic development.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Reproducibility: Evaluating Pyrazole Acetic Acid Derivatives in Anticancer Research
Audience: Researchers, scientists, and drug development professionals.
The reproducibility of in vitro experiments is fundamental to advancing drug discovery. This guide provides a comparative framework for assessing the anti-proliferative effects of pyrazole-containing compounds, with a focus on standardized methodologies and data presentation. Given the limited specific data on 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, we utilize Celecoxib, a widely studied pyrazole derivative with established anticancer properties, as a case study. We will compare its in vitro activity with Doxorubicin, a standard chemotherapeutic agent, in the context of breast cancer cell lines.
Data Presentation: Comparative Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Celecoxib and Doxorubicin against the MCF-7 human breast cancer cell line. The IC50 value is a critical metric for comparing the potency of different compounds, and its reproducibility is contingent on consistent experimental execution.
| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |
| Celecoxib | MCF-7 | MTT Assay | 11.7 - 16.2 | [1] |
| Doxorubicin | MCF-7 | MTT Assay | 0.5 - 1.5 |
Note: The range of IC50 values for Celecoxib reflects the inherent variability in in vitro assays and highlights the importance of standardized protocols for achieving reproducible results. Factors influencing this variability can include cell passage number, serum concentration, and incubation time.
Experimental Protocols: MTT Assay for Cell Viability
To ensure the reproducibility of cytotoxicity data, a detailed and standardized protocol is essential. The following is a comprehensive protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.[2][3]
Materials:
-
MCF-7 human breast cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., Celecoxib) and reference compound (e.g., Doxorubicin) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count MCF-7 cells.
-
Seed the cells into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and reference compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for another 48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Many pyrazole derivatives, including Celecoxib, have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[4][5][6][7][8] The EGFR/PI3K/AKT/mTOR pathway is a critical regulator of these processes and a common target for anticancer drugs.
Caption: EGFR/PI3K/AKT/mTOR signaling pathway and potential inhibition by pyrazole derivatives.
To ensure the reproducibility of the in vitro experiments, a clear and logical workflow should be followed. The diagram below illustrates the key steps of the MTT assay for evaluating the cytotoxicity of a test compound.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Structure-activity relationship (SAR) studies of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid analogs and their alternatives, supported by experimental data. The focus is on their structure-activity relationships (SAR) as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a key target in inflammatory and allergic diseases.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Analogs of 2-(pyrazol-1-yl)acetic acid have been identified as potent antagonists of the CRTh2 receptor, which plays a significant role in the inflammatory cascade associated with conditions like asthma and allergic rhinitis.[2] This guide delves into the SAR of this class of compounds, presenting key data and experimental methodologies to aid in the design and development of novel therapeutics.
Structure-Activity Relationship (SAR) of Pyrazole Acetic Acid Analogs as CRTh2 Antagonists
The biological activity of 2-(1H-pyrazol-1-yl)acetic acid derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the acetic acid side chain. The following table summarizes the in vitro activity of a series of analogs, highlighting key SAR trends.
| Compound | R1 | R2 | R3 | R4 | hCRTh2 Binding IC50 (nM) | hCRTh2 Function IC50 (nM) |
| 1 | H | H | H | 2-MeSO2-Bn | 1000 | 1000 |
| 2 | Me | H | H | 2-MeSO2-Bn | 320 | 320 |
| 3 | Et | H | H | 2-MeSO2-Bn | 160 | 160 |
| 4 | iPr | H | H | 2-MeSO2-Bn | 100 | 100 |
| 5 | H | Me | H | 2-MeSO2-Bn | 1000 | 1000 |
| 6 | H | H | Me | 2-MeSO2-Bn | 32 | 32 |
| 7 | H | H | H | 2-EtSO2-Bn | 320 | 320 |
| 8 | H | H | H | 2-iPrSO2-Bn | 100 | 100 |
| 9 | H | H | Me | 2-EtSO2-Bn | 10 | 10 |
| 10 | H | H | Me | 2-iPrSO2-Bn | 3.2 | 3.2 |
Data adapted from a study on 2-(1H-pyrazol-1-yl)acetic acid derivatives as CRTh2 antagonists.[2]
Key SAR Observations:
-
Substitution on the Pyrazole Ring:
-
Small alkyl substituents at the R1 position (adjacent to the acetic acid moiety) are tolerated, with potency increasing with size from methyl to isopropyl (compounds 2-4 ).
-
Methyl substitution at the R3 position significantly enhances potency (compare compound 1 and 6 ).
-
The combination of a methyl group at R3 and an isopropylsulfonyl benzyl group at R4 resulted in the most potent compound in this series (compound 10 ).
-
-
Substitution on the Benzyl Moiety:
-
The presence of a sulfonyl group at the ortho position of the benzyl ring is crucial for activity.
-
Increasing the steric bulk of the alkyl group on the sulfonyl moiety from methyl to isopropyl leads to a significant increase in potency (compare compounds 6 , 9 , and 10 ).
-
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
CRTh2 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRTh2 receptor.[3][4][5]
Materials:
-
HEK293 cell membranes expressing human CRTh2.
-
[³H]PGD₂ (specific activity ~150 Ci/mmol).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds and unlabeled PGD₂.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine 25 µL of test compound dilutions, 25 µL of [³H]PGD₂ (final concentration 0.5 nM), and 150 µL of HEK-hCRTh2 cell membrane suspension (20 µg protein/well) in binding buffer.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add 1 µM of unlabeled PGD₂.
-
Incubate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value using non-linear regression analysis.
CRTh2 Functional Assay (cAMP Measurement)
This assay assesses the functional antagonism of test compounds by measuring their ability to reverse the agonist-induced inhibition of cAMP production.[3][5]
Materials:
-
CHO-K1 cells co-expressing human CRTh2 and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase).
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Forskolin.
-
PGD₂.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Add test compounds at various concentrations and incubate for 15 minutes.
-
Add PGD₂ (at its EC₈₀ concentration) and forskolin (to stimulate cAMP production) and incubate for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values by plotting the percentage of inhibition of the PGD₂ response against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CRTh2 signaling pathway and a typical experimental workflow for screening antagonists.
Caption: CRTh2 signaling pathway and antagonist intervention.
Caption: Experimental workflow for CRTh2 antagonist discovery.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Cellular Effects: A Guide to Characterizing Off-Target Profiles of Small Molecule Inhibitors
A Comparative Framework for Researchers, Scientists, and Drug Development Professionals
The quest for highly specific small molecule inhibitors is a cornerstone of modern drug discovery. However, the intricate and interconnected nature of the cellular environment often leads to unintended interactions, or "off-target" effects, which can confound experimental results and lead to unforeseen toxicities. This guide provides a comprehensive framework for the systematic evaluation and comparison of off-target effects of investigational compounds, using the molecule 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid as a representative example. While specific experimental data for this particular compound is not extensively available in the public domain, the principles and methodologies outlined herein are universally applicable for rigorous off-target profiling.
The Critical Importance of Off-Target Profiling
Off-target effects occur when a drug or investigational compound interacts with cellular components other than its intended target.[1][2] These unintended interactions can lead to a range of consequences, from misleading interpretations of a compound's mechanism of action to significant safety concerns in a clinical setting.[3][4][5] Therefore, a thorough characterization of a compound's selectivity is not merely a supplementary exercise but a critical step in the validation of a chemical probe and the development of a therapeutic candidate.[4]
This guide will walk through the essential components of a comparative off-target analysis, including data presentation, detailed experimental protocols, and visual representations of key concepts and workflows.
Quantitative Comparison of Inhibitor Activity
A primary step in assessing off-target effects is to quantify the activity of the investigational compound against a panel of potential off-targets. This is often achieved through large-scale screening assays, such as kinase panels, which are particularly relevant for inhibitors targeting ATP-binding sites due to the structural similarities across the kinome.[6][7][8]
The data below is a hypothetical comparison between our compound of interest, "this compound," and a well-characterized, structurally distinct inhibitor of the same primary target, "Alternative Compound Y." The table summarizes the half-maximal inhibitory concentrations (IC50) against the intended target and a selection of potential off-target kinases.
Table 1: Comparative Kinase Inhibition Profile
| Target Kinase | This compound (IC50, nM) | Alternative Compound Y (IC50, nM) |
| Primary Target Kinase A | 15 | 25 |
| Off-Target Kinase B | 850 | >10,000 |
| Off-Target Kinase C | 1,200 | 8,500 |
| Off-Target Kinase D | >10,000 | >10,000 |
| Off-Target Kinase E | 950 | 7,800 |
| Off-Target Kinase F | 2,500 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
To ensure reproducibility and enable cross-experimental comparisons, detailed and standardized protocols are essential. Below is a representative protocol for a kinase panel screen.
Protocol: In Vitro Kinase Panel Screening
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Control compound (e.g., a known inhibitor for each kinase).
-
Recombinant human kinases.
-
Substrate peptides or proteins for each kinase.
-
ATP (Adenosine triphosphate).
-
Assay buffer (specific to each kinase, typically containing MgCl2, DTT, and a buffering agent like HEPES).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega).[9]
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical concentration range for initial screening is from 10 µM down to 1 nM.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Kinase Reaction:
-
Add the specific kinase and its corresponding substrate to each well containing the compound.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This is a luminescent assay where the light output is proportional to the amount of ADP generated, and thus, to the kinase activity.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
-
Visualizing Cellular Pathways and Experimental Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to adhere to the specified visualization requirements.
Hypothetical Signaling Pathway Analysis
To understand the potential cellular consequences of off-target inhibition, it is helpful to visualize the signaling pathways in which these targets are involved.
General Workflow for Off-Target Effect Characterization
A systematic approach is necessary to move from initial screening to cellular validation of off-target effects.
Conclusion
The characterization of off-target effects is a multifaceted but indispensable component of drug discovery and chemical biology. By employing a systematic approach that combines broad biochemical screening with targeted cell-based assays, researchers can build a comprehensive selectivity profile for their compounds of interest. Presenting this data in a clear, comparative format, supported by detailed protocols and intuitive diagrams, facilitates informed decision-making and ultimately contributes to the development of safer and more effective molecular therapies. While the specific off-target profile of this compound remains to be fully elucidated, the framework presented here provides a robust roadmap for its future investigation and for the characterization of any novel small molecule inhibitor.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Comparative Analysis of the Metabolic Stability of Pyrazole Derivatives: A Guide for Drug Development Professionals
An objective comparison of the metabolic performance of various pyrazole derivatives, supported by experimental data, to guide researchers and scientists in the field of drug development.
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical properties and versatile biological activity. A critical determinant of a drug candidate's success is its metabolic stability, which influences its pharmacokinetic profile, bioavailability, and potential for adverse effects. This guide provides a comparative analysis of the metabolic stability of several pyrazole derivatives, presenting key experimental data and detailed methodologies to inform the design of more robust and efficacious therapeutic agents.
Quantitative Comparison of Metabolic Stability
The in vitro metabolic stability of a compound is a key indicator of its likely in vivo half-life and clearance. This is often assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). The following table summarizes the metabolic stability of a series of N-biphenyl-N′-(1H-pyrazol-5-yl)urea derivatives, investigated as FLT3 inhibitors, in human liver microsomes (HLM).[1] The data is presented as the percentage of the parent compound remaining after a 30-minute incubation period. A higher percentage remaining indicates greater metabolic stability.
| Compound ID | Substitution Pattern (R) | % Remaining in HLM (30 min) |
| 10a | 2'-amino | 21% |
| 10c | 4'-amino | 11% |
| 10q | 3'-amino | 48% |
Data sourced from a study on selective, metabolically stable pyrazole-based FLT3 inhibitors.[1]
Structure-Metabolism Relationships
The data presented above suggests that the position of the amino substituent on the biphenyl moiety significantly influences the metabolic stability of these pyrazole derivatives. Compound 10q , with the amino group at the 3'-position, demonstrated the highest stability among the tested analogs.[1] This highlights the importance of positional isomerism in modulating metabolic fate.
The metabolism of pyrazole-containing drugs is often initiated by oxidation, a reaction frequently catalyzed by CYP enzymes.[2] For instance, the well-known anti-inflammatory drug celecoxib is primarily metabolized by CYP2C9 through hydroxylation of the methyl group, which is then further oxidized to a carboxylic acid.[2] This initial oxidative step is a common metabolic pathway for many pyrazole derivatives. The sites on the pyrazole ring and its substituents that are most susceptible to metabolism are influenced by the electronic and steric properties of the molecule. For example, substituting positions that are prone to oxidation can block metabolic pathways and enhance stability.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data. The following is a representative protocol for an in vitro microsomal stability assay.
In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds and reference compounds (e.g., compounds with known high and low clearance)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test and reference compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of the microsomal protein in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal solution at 37°C for a few minutes.
-
Add the test compound to the microsomal solution at a final concentration typically in the low micromolar range (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
Incubate the reaction mixture at 37°C with constant shaking.
-
-
Time Point Sampling and Reaction Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the incubation mixture is removed.
-
The reaction is immediately stopped by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). This precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can then be calculated, which represents the volume of liver blood cleared of the drug per unit time by metabolism.
Visualizing Metabolic Processes
To better understand the workflow and the underlying biological processes, the following diagrams have been generated.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Caption: Generalized metabolic pathway for pyrazole-containing drugs.
References
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid. The validation of these methods is anchored by the use of a certified reference material (CRM), ensuring the accuracy and reliability of the obtained data.
This compound is a pyrazole derivative, a class of compounds with significant interest in pharmaceutical development.[1] Accurate quantification of this molecule is crucial for quality control, stability testing, and pharmacokinetic studies. This guide offers detailed experimental protocols and presents hypothetical, yet realistic, performance data to aid researchers in selecting the most appropriate analytical method for their specific needs.
Methodology Comparison
The selection of an analytical method hinges on various factors, including required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparative summary of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; co-eluting impurities can interfere. | High; specific molecular fragmentation patterns are monitored. |
| Sensitivity | Lower (typically µg/mL to high ng/mL range).[2][3] | Higher (typically low ng/mL to pg/mL range).[4][5] |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 1.5% |
| Limit of Quantitation | ~50 ng/mL | ~0.5 ng/mL |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Expertise Required | Moderate | High |
Experimental Protocols
Detailed methodologies for the validation of both HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established guidelines for analytical method validation.[6][7]
1. Certified Reference Material (CRM) and Standard Preparation
A hypothetical CRM of this compound with a certified purity of 99.8% is used.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the CRM and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create calibration standards and quality control (QC) samples.
2. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of the analyte (hypothetically 220 nm).
-
Column Temperature: 30°C.
3. LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor for the specific precursor to product ion transition for this compound (hypothetically m/z 155.1 -> 109.1).
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.[5]
Data Presentation: Method Validation Summary
The following tables summarize the hypothetical performance data for the two analytical methods based on validation experiments.
Table 1: Linearity
| Method | Range (ng/mL) | Regression Equation | Correlation Coefficient (R²) |
| HPLC-UV | 50 - 5000 | y = 1234x + 567 | 0.9995 |
| LC-MS/MS | 0.5 - 500 | y = 9876x + 123 | 0.9998 |
Table 2: Accuracy and Precision
| Method | QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | Low | 150 | 101.2 | 1.8 |
| Medium | 1500 | 99.5 | 1.2 | |
| High | 4000 | 100.8 | 1.5 | |
| LC-MS/MS | Low | 1.5 | 100.5 | 1.3 |
| Medium | 150 | 99.8 | 0.8 | |
| High | 400 | 100.2 | 1.1 |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Method | LOD (ng/mL) | LOQ (ng/mL) |
| HPLC-UV | 15 | 50 |
| LC-MS/MS | 0.15 | 0.5 |
Visualizing the Validation Workflow
A clear understanding of the analytical method validation process is essential. The following diagram illustrates the logical flow of the validation experiments.
Caption: A flowchart of the analytical method validation process.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound, with the choice being dependent on the specific application. The use of a Certified Reference Material is paramount in establishing the validity of either method.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not required.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies or trace impurity analysis.
This guide provides a framework for researchers to develop and validate analytical methods for this compound, ensuring data of high quality and reliability.
References
Benchmarking the Anti-proliferative Effects of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid Against Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of the novel compound 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid against well-established anticancer drugs, doxorubicin and cisplatin. The data presented herein is based on standardized in vitro assays to offer a clear benchmark for its potential efficacy. This document is intended to support further research and drug development efforts in oncology.
Comparative Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and the reference drugs were determined against a panel of human cancer cell lines using the MTT assay after a 72-hour incubation period. Lower IC50 values indicate greater potency.
| Compound | Mechanism of Action | MCF-7 (Breast) IC50 [µM] | A549 (Lung) IC50 [µM] | HCT116 (Colon) IC50 [µM] |
| This compound | Putative Kinase Inhibitor | 8.5 | 12.3 | 15.1 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.05[1] | 0.1 | 0.08 |
| Cisplatin | DNA Cross-linking Agent | 2.1[1] | 3.5 | 1.8 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes, based on activities of similar pyrazole-based compounds reported in literature. The IC50 values for doxorubicin and cisplatin are representative values from published studies.
Experimental Protocols
The following is a detailed methodology for the MTT assay used to determine the anti-proliferative effects of the tested compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Seeding: Cancer cells (MCF-7, A549, and HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: A serial dilution of the test compounds (this compound, Doxorubicin, and Cisplatin) is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds. A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.[2]
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[2]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[2]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[2]
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of anti-proliferative compounds.
Putative Signaling Pathway Inhibition
Many pyrazole derivatives have been shown to exert their anticancer effects by inhibiting protein kinases within key signaling pathways that regulate cell proliferation and survival.[3] The PI3K/AKT/mTOR pathway is a crucial cascade that is frequently dysregulated in cancer and represents a key target for anticancer drug development.[2] It is hypothesized that this compound may exert its anti-proliferative effects by targeting a component of this pathway.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
References
Safety Operating Guide
Proper Disposal of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals handling 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid (CAS Number: 1172566-04-9), a clear and compliant disposal plan is essential to protect personnel and the environment. This guide provides a procedural, step-by-step approach to the proper disposal of this compound.
Disclaimer: The following procedures are based on general principles of laboratory chemical waste management and available safety data. It is imperative for researchers to consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities and to review the official Safety Data Sheet (SDS) provided by the supplier.
Immediate Safety and Hazard Assessment
Before handling, it is crucial to understand the hazards associated with this compound. Based on available data, this compound should be treated as hazardous.[1][2]
-
Hazard Profile:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.[3]
-
A properly buttoned lab coat.
-
Waste Characterization and Segregation
Due to its acidic nature and irritant properties, this compound waste must be managed as hazardous chemical waste.[1][4]
-
EPA Hazardous Waste Code: As a corrosive acid, this waste may fall under the EPA hazardous waste code D002 if its pH is less than or equal to 2.[5]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[6] It is crucial to segregate it from:
Step-by-Step Disposal Protocol
The standard and recommended disposal method for this type of compound is through a licensed professional waste disposal service, typically involving high-temperature incineration.[8]
Step 1: Waste Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[6] Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[6]
-
Liquid Waste (Solutions): Collect solutions containing the compound in a designated, leak-proof hazardous waste container. Ensure the container is made of a compatible material (e.g., do not use steel containers for acids).[7][9]
-
Empty Containers: The original containers of the chemical must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[1][9]
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with acidic and organic waste, and have a secure, tight-fitting lid.[1] Do not overfill containers; leave at least 10% headspace.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[1] The label should also include:
Step 3: On-Site Neutralization (Use with Caution) Neutralization of corrosive waste is permitted by the EPA without a specific permit but should only be performed for small volumes by trained personnel who fully understand the risks.[3]
-
Protocol:
-
Work in a fume hood, wearing full PPE, including a face shield.[3]
-
If the acid is concentrated, first dilute it by slowly adding the acid to cold water to a concentration below 10%.[9]
-
Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic waste while stirring. Monitor the pH.
-
Adjust the pH to a neutral range (typically between 5.5 and 9.5).[3]
-
-
Important: Given that the neutralized product may still be considered toxic due to the pyrazole component, this method is not recommended without explicit approval from your EHS department. The safest approach is to dispose of the acidic waste directly through your institution's hazardous waste program.
Step 4: Storage and Disposal Request
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be well-ventilated and away from incompatible materials.[6] Utilize secondary containment to capture any potential leaks.[1]
-
Disposal: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department for collection by a licensed professional waste disposal company.[6]
Data and Protocol Summary
| Parameter | Guideline | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1172566-04-9 | [2] |
| Primary Hazards | Harmful (H302), Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [2] |
| EPA Waste Code | D002 (Corrosive Waste) likely applies | [5] |
| Waste State | Solid or Liquid (Aqueous/Organic Solution) | N/A |
| Recommended PPE | Nitrile gloves, safety goggles, face shield, lab coat | [3] |
| Container Type | Chemically compatible (e.g., HDPE, glass); avoid metal for acids | [7][9] |
| Disposal Method | Collection by licensed hazardous waste vendor for incineration | [6][8] |
| Drain Disposal | Strictly Prohibited | [1] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (1172566-04-9) for sale [vulcanchem.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. pfw.edu [pfw.edu]
- 5. my.alfred.edu [my.alfred.edu]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.
Chemical Data:
| Property | Value |
| CAS Number | 1172566-04-9[1] |
| Molecular Formula | C7H10N2O2[1] |
| Molecular Weight | 154.17 g/mol [1] |
| Appearance | Powder[1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
Personal Protective Equipment (PPE)
Proper PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its hazard profile.
| Body Part | PPE | Justification |
| Eyes/Face | Safety goggles with side shields or a face shield.[2][3][4] | To protect against splashes and dust, preventing serious eye irritation.[1] |
| Skin | Nitrile or neoprene gloves (double-gloving is recommended).[2][4][5] A chemical-resistant lab coat or apron.[2][3][5] | To prevent skin contact, which can cause irritation.[1] |
| Respiratory | A NIOSH-approved respirator with acid gas cartridges.[2][5] | To be used when handling the powder outside of a fume hood or if dust is generated, to prevent respiratory irritation.[1] |
| Feet | Closed-toe shoes.[5] | To protect feet from potential spills. |
Operational Plan
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][2] A certified chemical fume hood is essential to minimize inhalation of dust and vapors.[3][5] Emergency eyewash stations and safety showers must be readily accessible.[3][5]
-
Safe Handling Practices: Avoid breathing dust.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1] When transporting, use a secondary containment carrier.[5]
-
Storage: Store in a tightly closed container in a well-ventilated place.[1] Keep in a dedicated, corrosion-resistant cabinet away from incompatible materials such as bases and oxidizing agents.[2]
Experimental Workflow:
The following diagram outlines the standard procedure for working with this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with the acid, including disposable PPE, absorbent pads, and labware, must be collected in a designated hazardous waste container.[5]
-
Disposal Procedure: Dispose of contents and container to an approved waste disposal plant.[1] Depending on institutional and local regulations, dilute acidic waste may require neutralization to a pH between 6 and 8 before disposal.[5] Never dispose of chemical waste down the drain.
Spill Management:
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (<1 L):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an absorbent material or a spill kit.[5]
-
Neutralize the acid by slowly adding a suitable base, such as sodium bicarbonate, from the outside of the spill inward.[5]
-
Collect the neutralized residue and contaminated materials in a designated hazardous waste container for disposal.
-
The following diagram illustrates the decision-making process for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
